molecular formula C11H7BrClNOS B2529577 N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide CAS No. 330677-98-0

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2529577
CAS No.: 330677-98-0
M. Wt: 316.6
InChI Key: UVLJHUDRCPJONX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-chlorothiophene-2-carboxamide (CAS 330677-98-0) is a high-purity carboxamide compound with a molecular formula of C11H7BrClNOS and a molecular weight of 316.60 . This chemical serves as a valuable scaffold in medicinal chemistry and antibacterial research. Carboxamide compounds, characterized by their hydrolysis-resistant -CO-NH- bond, are pivotal building blocks in biological systems and are extensively investigated for their potent biological activities . Recent scientific literature highlights the significant potential of structurally similar N-(4-bromophenyl) carboxamide derivatives as core structures for developing novel anti-infective agents . These compounds show promising efficacy against critical drug-resistant bacterial pathogens, as classified by the World Health Organization (WHO) . Specifically, research on analogous molecules has demonstrated potent in vitro activity against a range of extensively drug-resistant (XDR) bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, thiophene-2-carboxamide analogues have shown effective binding to bacterial target sites, such as the β-lactamase enzyme in Escherichia coli, as confirmed through molecular docking studies, indicating a potential mechanism for combating extended-spectrum β-lactamase (ESBL) producing pathogens . This compound is intended for research applications only, specifically in the screening and development of new antimicrobial therapies, chemical biology studies, and as a synthetic intermediate for further cross-coupling reactions.

Properties

IUPAC Name

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNOS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLJHUDRCPJONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide, a halogenated thiophene carboxamide derivative of significant interest in medicinal chemistry. Thiophene carboxamides are a class of compounds recognized for their diverse pharmacological activities, particularly as anticancer agents.[1][2] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and an analysis of the potential biological activities and mechanisms of action of the title compound. By synthesizing information from analogous structures and the broader class of thiophene derivatives, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to explore its therapeutic applications.

Introduction: The Promise of Thiophene Carboxamides in Oncology

The thiophene ring is a privileged scaffold in drug discovery, prized for its aromaticity and ability to engage in various biological interactions, mimicking a benzene ring while offering unique electronic properties.[1] Its structure allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic profile of a molecule to enhance potency and selectivity for specific biological targets.[2] When combined with a carboxamide linker, the resulting thiophene carboxamide core has given rise to a multitude of compounds with significant biological activities, including anti-inflammatory, anti-diabetic, and antibacterial properties.[3][4]

Notably, this scaffold has emerged as a promising platform for the development of novel anticancer agents.[5] Thiophene carboxamide derivatives have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines, including those of breast, liver, and leukemia origin.[1][2] Their mechanisms of action are often multifaceted, ranging from the inhibition of protein tyrosine phosphatase 1B (PTP1B) to the induction of apoptosis via mitochondrial pathways and caspase activation.[2][6] The structural features of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide, specifically the presence of two different halogens on distinct aromatic rings, suggest a compound designed to explore and potentially enhance these anticancer activities. This guide provides a detailed examination of its chemical nature and a roadmap for its synthesis and biological evaluation.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide define its behavior in both chemical and biological systems. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.

Chemical Structure:

  • IUPAC Name: N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

  • Molecular Formula: C₁₁H₇BrClNOS

  • Canonical SMILES: C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Br

The structure consists of a central thiophene-2-carboxamide core. The thiophene ring is substituted with a chlorine atom at the 5-position. The amide nitrogen is attached to a 4-bromophenyl group.

Physicochemical Data Summary:

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior, such as solubility, permeability, and potential as a drug candidate.

PropertyValueNotes
Molecular Weight 316.60 g/mol Calculated from the molecular formula.[7]
XLogP3 3.8A measure of lipophilicity; suggests good membrane permeability.[7]
Hydrogen Bond Donors 1The amide (N-H) group.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the sulfur atom.
Polar Surface Area 57.3 ŲIndicates potential for good oral bioavailability.[7]
Rotatable Bonds 2Provides conformational flexibility.

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a straightforward and high-yielding process involving the acylation of an aniline derivative with an acyl chloride. This is a common and reliable method for amide bond formation. The key precursors are 4-bromoaniline and 5-chlorothiophene-2-carbonyl chloride.

Synthesis of the Key Precursor: 5-Chlorothiophene-2-carbonyl chloride

The acyl chloride is the more specialized of the two starting materials and can be prepared from 5-chlorothiophene-2-carboxylic acid. Several methods exist for this conversion. A common and effective method involves using thionyl chloride (SOCl₂) or triphosgene.[8][9]

Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-chlorothiophene-2-carboxylic acid [8]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorothiophene-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a nonpolar solvent such as carbon tetrachloride or 1,2-dichloroethane.[8][9]

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.1–1.3 eq.) dropwise.[8] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 10-30 minutes. Then, heat the reaction to reflux for 1-3 hours.[8]

  • Work-up: After the reaction is complete (monitored by TLC or the cessation of HCl gas evolution), carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Purification: The resulting 5-chlorothiophene-2-carbonyl chloride can be purified by vacuum distillation to yield a colorless or pale yellow liquid.[9]

Final Amide Coupling Reaction

The final step is the coupling of the synthesized acyl chloride with 4-bromoaniline.

Synthesis_Workflow cluster_reactants Reactants Reactant1 5-Chlorothiophene-2- carbonyl chloride Reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) Reactant1->Reagents Reactant2 4-Bromoaniline Reactant2->Reagents Product N-(4-bromophenyl)-5-chlorothiophene- 2-carboxamide Reagents->Product Amide Coupling

Caption: Synthesis workflow for N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide.

Protocol: Synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide [10]

This protocol is adapted from the synthesis of the analogous N-(4-bromophenyl)furan-2-carboxamide.[10]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 - 2.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).[11] The base is crucial to scavenge the HCl byproduct generated during the reaction.[11]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the initial exothermic reaction.

  • Addition of Acyl Chloride: Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting materials are consumed, cool the mixture back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which will be characteristic due to the presence of bromine and chlorine.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch and the C=O stretch of the amide.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Biological Activity and Therapeutic Potential

While direct biological data for N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is limited in publicly accessible literature, the extensive research on related thiophene carboxamides provides a strong basis for predicting its therapeutic potential, particularly in oncology.[1][2]

Anticipated Anticancer Activity

Thiophene carboxamide derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1] For instance, certain derivatives have been shown to induce apoptosis and disrupt the cell cycle in melanoma, breast, and colon cancer cells.[1][6] The mechanism often involves the activation of intrinsic apoptotic pathways.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many thiophene derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the activation of caspase-3/7 and the depolarization of the mitochondrial membrane, key events in the apoptotic cascade.[1][6]

  • Kinase Inhibition: The thiophene scaffold is a common feature in many kinase inhibitors. It is plausible that N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide could target cancer-related kinases, interfering with signaling pathways that control cell growth and proliferation.[2]

  • Tubulin Polymerization Inhibition: Some carboxamide-containing compounds act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[5][12] By binding to the colchicine-binding site on tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Apoptosis_Pathway Compound Thiophene Carboxamide (e.g., N-(4-bromophenyl)-5-chloro...) Mito Mitochondrial Depolarization Compound->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: A potential apoptotic pathway induced by thiophene carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

The specific structural elements of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide are likely key contributors to its activity:

  • Thiophene Ring: The aromatic sulfur-containing ring serves as a versatile scaffold for receptor binding.[1]

  • Carboxamide Linker: The amide bond is a critical hydrogen bonding motif and provides structural rigidity.

  • Halogen Substituents: The chlorine on the thiophene ring and the bromine on the phenyl ring significantly influence the electronic properties and lipophilicity of the molecule. Halogens can also form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

Conclusion and Future Directions

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a promising compound for further investigation in the field of drug discovery. Its synthesis is achievable through well-established chemical methods, and its structure is rooted in a scaffold with proven anticancer potential.

Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.

  • In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.

  • Mechanism of Action Studies: Investigating the specific molecular pathways through which the compound exerts its effects, such as apoptosis induction assays, cell cycle analysis, and kinase inhibition profiling.

  • Lead Optimization: Should promising activity be identified, further synthetic modifications could be explored to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides the foundational knowledge for researchers to embark on the exploration of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide as a potential next-generation therapeutic agent.

References

  • ChemicalBook. (2025, August 11). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9.
  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • PubMed. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
  • An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.
  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • ResearchGate. (2025, September 17). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF.
  • Chemdiv. (n.d.). Compound N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide.
  • PMC. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • PMC. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • PubChem. (n.d.). N-(4-bromo-3-chlorophenyl)thiophene-3-carboxamide | C11H7BrClNOS.
  • AChemBlock. (2026, February 13). 3-(4-bromo-5-chlorothiophene-2-sulfonamido)-N-(4-fluorophenyl)benzamide.
  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

Sources

Structure-activity relationship (SAR) of bromophenyl thiophene carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Bromophenyl Thiophene Carboxamides

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of bromophenyl thiophene carboxamides, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] As researchers and drug development professionals, understanding the intricate interplay between the molecular architecture of these compounds and their biological outcomes is paramount for the rational design of novel therapeutic agents. This document synthesizes current knowledge, focusing on the influence of the bromophenyl moiety, the thiophene core, and the carboxamide linker on the biological activity of these molecules, with a particular emphasis on their anticancer properties.[1][3][5][6] We will explore the causality behind experimental choices in their synthesis and evaluation, present detailed experimental protocols, and provide a critical examination of SAR data to guide future drug discovery efforts in this promising chemical space.

Introduction: The Thiophene Carboxamide Scaffold - A Privileged Pharmacophore

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a common motif in a vast number of medicinal compounds.[1][2] Its structural and electronic properties, such as the ability of the sulfur atom to participate in hydrogen bonding and its role as a bioisostere for a phenyl ring, make it a "privileged" scaffold in drug design.[7] The incorporation of a carboxamide linker provides a versatile handle for introducing a wide array of substituents and for establishing crucial interactions with biological targets. Thiophene carboxamide derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory effects.[3][8][9]

The introduction of a bromophenyl group to the thiophene carboxamide core adds another layer of complexity and opportunity for modulating pharmacological activity. The bromine atom, a halogen, can influence the molecule's properties in several ways:

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the aromatic rings, affecting their reactivity and interactions with target proteins.

  • Lipophilicity: The presence of bromine generally increases the lipophilicity of the molecule, which can impact its membrane permeability and pharmacokinetic profile.

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site, which can contribute to enhanced binding affinity and selectivity.

This guide will dissect the available literature to provide a clear and actionable understanding of the SAR of bromophenyl thiophene carboxamides.

General Chemical Scaffold and Key Structural Components

The core structure of the compounds discussed in this guide is the bromophenyl thiophene carboxamide. The key components that are subject to modification to explore the SAR are:

  • The Bromophenyl Ring: The position of the bromine atom (ortho, meta, or para) and the presence of other substituents on this ring are critical determinants of activity.

  • The Thiophene Ring: The point of attachment of the carboxamide and the bromophenyl group, as well as other substituents on the thiophene ring, can significantly influence the compound's properties.

  • The Carboxamide Linker: The orientation and rigidity of this linker are important for proper positioning of the aromatic moieties within the target's binding site.

Caption: General chemical scaffold of bromophenyl thiophene carboxamides.

Synthesis of Bromophenyl Thiophene Carboxamides

The synthesis of bromophenyl thiophene carboxamides typically involves the coupling of a substituted thiophene carboxylic acid with a corresponding bromoaniline. A common and effective method for this amide bond formation is the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6]

Experimental Protocol: Synthesis of N-(4-bromophenyl)thiophene-2-carboxamide

This protocol describes a general procedure for the synthesis of an N-(4-bromophenyl)thiophene-2-carboxamide derivative.

Materials:

  • Thiophene-2-carboxylic acid

  • 4-bromoaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add 4-bromoaniline (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-bromophenyl)thiophene-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

G start Start: Thiophene-2-carboxylic acid + 4-bromoaniline step1 Dissolve in anhydrous DCM start->step1 step2 Add EDC and DMAP (Activation) step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up: - Dilute with DCM - Wash with HCl, NaHCO3, Brine - Dry with Na2SO4 step4->step5 step6 Purification: Silica gel chromatography step5->step6 end_node End: Pure N-(4-bromophenyl) thiophene-2-carboxamide step6->end_node

Caption: Workflow for the synthesis of N-(4-bromophenyl)thiophene-2-carboxamide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of bromophenyl thiophene carboxamides is highly dependent on the substitution patterns on both the phenyl and thiophene rings. The following sections dissect the key SAR findings from the literature.

Influence of the Bromophenyl Moiety

The position of the bromine atom and the nature of other substituents on the phenyl ring are critical for activity.

  • Position of the Bromine Atom:

    • A para-bromo substituent on the phenyl ring has been shown to be favorable for anticancer activity in certain contexts. For instance, a compound with an electron-withdrawing group (p-Br) on a benzylidene portion of a thiophene derivative exhibited significant anticancer activity against a human lung cancer cell line.[1]

    • However, in other cases, a para-bromo substituent can be detrimental to activity. In a series of thiophene-3-carboxamide derivatives developed as JNK inhibitors, a bromine atom at the 4-position (para) of the phenyl ring was not well-tolerated, leading to a significant decrease in inhibitory activity.[9] This highlights the target-dependent nature of SAR.

    • The synthesis of 3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide indicates the utility of the 4-bromophenyl moiety in constructing complex heterocyclic systems with potential biological activity.[10]

  • Effect of Additional Substituents on the Phenyl Ring:

    • The presence of other electron-withdrawing or electron-donating groups on the bromophenyl ring can fine-tune the activity. In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing groups such as -CN and -NO2 on the phenyl ring was found to be generally favorable for the inhibitory activity against Forkhead Box M1 (FOXM1).[10] While this study did not focus exclusively on bromophenyl derivatives, it provides valuable insights into the electronic requirements for activity in a related scaffold.

Influence of the Thiophene Ring

The substitution pattern on the thiophene ring is equally important for determining the pharmacological profile of these compounds.

  • Position of the Carboxamide Group: The position of the carboxamide linker on the thiophene ring is crucial. For JNK1 inhibitory activity, a carboxamide group at the 3-position of the thiophene ring was found to be essential, while moving it to the 5-position resulted in a complete loss of activity.[5][9]

  • Substituents on the Thiophene Ring: The presence of other substituents on the thiophene ring can modulate activity. For example, in the aforementioned JNK inhibitor series, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups led to less active compounds compared to the unsubstituted analog.[5][9]

SAR Summary Table

The following table summarizes the key SAR findings for bromophenyl thiophene carboxamides and related analogs.

Scaffold/Series Modification Effect on Activity Biological Target/Assay Reference
Thiophene derivativep-Bromo on benzylideneIncreased activityAnticancer (A-549 lung cancer)[1]
Thiophene-3-carboxamide4-Bromo on phenyl ringDecreased activityJNK1 inhibition[9]
N-Phenylthieno[2,3-b]pyridine-2-carboxamideElectron-withdrawing groups on phenylIncreased activityFOXM1 inhibition[10]
Thiophene-3-carboxamideCarboxamide at 5-positionInactiveJNK1 inhibition[5][9]
Thiophene-3-carboxamideMethyl at 4- or 5-positionDecreased activityJNK1 inhibition[5][9]

Biological Activities and Mechanisms of Action

Bromophenyl thiophene carboxamides have primarily been investigated for their anticancer properties.[1][3] The proposed mechanisms of action are often related to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • Protein Kinase Inhibition: As discussed, certain thiophene carboxamides have been identified as inhibitors of JNK and FOXM1.[5][9][10] These proteins are involved in signaling pathways that regulate cell growth, apoptosis, and metastasis. The bromophenyl moiety can play a significant role in the binding of these inhibitors to the kinase domain.

  • Induction of Apoptosis: Several studies have shown that thiophene carboxamide derivatives can induce apoptosis in cancer cells. This is often a downstream effect of the inhibition of key survival pathways.

Future Directions and Conclusion

The structure-activity relationship of bromophenyl thiophene carboxamides is a complex and multifaceted field. The available data clearly indicate that the substitution pattern on both the bromophenyl and thiophene rings, as well as the overall molecular architecture, are critical determinants of biological activity.

Key takeaways for future research and development include:

  • Systematic Exploration of Isomers: A systematic synthesis and evaluation of ortho-, meta-, and para-bromophenyl isomers of thiophene carboxamides are needed to provide a more complete picture of the SAR.

  • Investigation of Additional Substituents: The effect of combining the bromo substituent with other electron-donating and electron-withdrawing groups on the phenyl ring should be explored to fine-tune the electronic properties and optimize activity.

  • Target-Specific Design: The SAR appears to be highly dependent on the biological target. Therefore, future design efforts should be guided by the specific requirements of the target's binding site.

  • Pharmacokinetic Profiling: In addition to potency, the pharmacokinetic properties of these compounds, such as solubility, metabolic stability, and bioavailability, need to be carefully evaluated to identify promising drug candidates.

References

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • Garrido-Castro, A. F., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1534. [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Khan, M. F., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 14(15), 1145-1160. [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. RASAYAN Journal of Chemistry, 9(1), 31-39. [Link]

  • De, S. K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. [Link]

  • Metwally, H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Pawar, C. D., et al. (2021). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery, 17(5), 586-599. [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. [Link]

  • Mabkhot, Y. N., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 12(45), 29197-29219. [Link]

  • Brenchley, G., et al. (2007). THIOPHENE-CARBOXAMIDES USEFUL AS INHIBITORS OF PROTEIN KINASES. European Patent Office. [Link]

  • Zhang, Y., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]

  • PubChem. (n.d.). N-(4-amino-3-bromophenyl)thiophene-3-carboxamide. PubChem. [Link]

  • Cox, C. D., et al. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3584-3588. [Link]

  • Kusaba, K., et al. (2024). Targeting Oxidative Phosphorylation with a Novel Thiophene Carboxamide Increases the Efficacy of Imatinib against Leukemic Stem Cells in Chronic Myeloid Leukemia. Cancers, 16(20), 3698. [Link]

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Literature Review: Bioactivity of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the bioactivity, synthesis, and pharmacological significance of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide . This compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical P1-anchoring fragment in Factor Xa inhibitors and a template for antimicrobial and anticancer drug discovery.

Executive Summary

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a halogenated heterocyclic amide widely utilized in fragment-based drug discovery (FBDD). Its core structure—the 5-chlorothiophene-2-carboxamide moiety—is a validated pharmacophore for binding to the S1 specificity pocket of serine proteases, most notably Factor Xa . Furthermore, the N-aryl substitution pattern confers lipophilicity (


), enabling membrane permeability and efficacy against Gram-positive pathogens (S. aureus) and select cancer cell lines via tubulin destabilization mechanisms.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide
Molecular Formula

Molecular Weight 316.60 g/mol
Core Scaffold Thiophene-2-carboxamide
Key Substituents 5-Chloro (S1 Anchor), 4-Bromo (Hydrophobic/Halogen Bond Donor)
Calculated LogP ~4.21 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 2 Acceptors (Amide O, Thiophene S)
Biological Targets & Mechanisms of Action
A. Factor Xa Inhibition (Antithrombotic Activity)

The most authoritative application of this scaffold lies in anticoagulant research. The 5-chlorothiophene-2-carboxamide group is a neutral, orally bioavailable replacement for the highly basic benzamidine group found in early protease inhibitors.

  • Mechanism: The 5-chlorothiophene moiety occupies the S1 pocket of Factor Xa.[1] The chlorine atom at position 5 displaces a specific water molecule within the pocket, engaging in a hydrophobic interaction with Tyr228 .

  • Role of the N-(4-bromophenyl) Group: The amide linker positions the phenyl ring toward the S4 subsite . The 4-bromo substituent creates a hydrophobic contact, often serving as a vector for further chemical elaboration (e.g., Suzuki coupling to add solubilizing groups).

B. Antimicrobial Activity (FtsZ & Membrane Targeting)

N-aryl-thiophene-2-carboxamides have demonstrated bacteriostatic activity against multi-drug resistant (MDR) Gram-positive bacteria.

  • Target: Filamenting temperature-sensitive mutant Z (FtsZ), a tubulin homolog essential for bacterial cell division.

  • Efficacy: Analogous compounds show Minimum Inhibitory Concentrations (MIC) in the range of 2–16 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus). The 4-bromo substituent enhances cell wall penetration compared to non-halogenated analogs.

C. Anticancer Potential (Tubulin Polymerization Inhibition)

Structurally similar to Combretastatin A-4 , this molecule acts as a tubulin destabilizer. The thiophene ring mimics the colchicine binding site, while the 4-bromophenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of CA-4.

Visualization: Pharmacophore & Signaling Pathways

The following diagram illustrates the dual-pathway mechanism (Antithrombotic vs. Antibacterial) and the critical binding interactions.

BioactivityPathways Compound N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide FXa Factor Xa (Serine Protease) Compound->FXa Ki ~ nM range (as fragment) FtsZ Bacterial FtsZ Compound->FtsZ MIC ~ 4-16 µg/mL S1_Pocket S1 Pocket (Tyr228) FXa->S1_Pocket Thrombosis Thrombin Generation FXa->Thrombosis Inhibits Chlorine 5-Cl Interaction (Water Displacement) S1_Pocket->Chlorine Critical Binding Mode Z_Ring Z-Ring Assembly FtsZ->Z_Ring Disrupts Septum Septum Formation Z_Ring->Septum Prevents

Caption: Dual mechanistic pathways showing Factor Xa inhibition via S1 pocket engagement and bacterial growth arrest via FtsZ disruption.

Experimental Protocols
Protocol A: Synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Rationale: This protocol utilizes a Schotten-Baumann type reaction, favored for its high yield and operational simplicity.

Materials:

  • 5-chlorothiophene-2-carbonyl chloride (1.0 eq)

  • 4-bromoaniline (1.0 eq)[2]

  • Triethylamine (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromoaniline (1.72 g, 10 mmol) in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 5-chlorothiophene-2-carbonyl chloride (1.81 g, 10 mmol) in 5 mL DCM over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 10 mL water. Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine, followed by saturated

    
     (2 x 15 mL) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield off-white crystals.
    
Protocol B: Factor Xa Enzyme Inhibition Assay

Rationale: A chromogenic assay is the industry standard for determining Ki values for protease inhibitors.

  • Reagents: Human Factor Xa (0.5 nM final), Chromogenic Substrate (S-2765), Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

  • Incubation: Incubate 10 µL of the test compound (serial dilutions in DMSO) with 50 µL of Factor Xa enzyme for 30 minutes at 37°C.

  • Initiation: Add 40 µL of Chromogenic Substrate (200 µM final).

  • Measurement: Monitor absorbance at 405 nm (

    
    ) kinetically for 20 minutes using a microplate reader.
    
  • Analysis: Calculate

    
     using a 4-parameter logistic regression model.
    
Comparative Bioactivity Data

The following table summarizes the structure-activity relationship (SAR) data for this scaffold class, highlighting the impact of the 5-chloro and 4-bromo substitutions.

Compound AnalogR1 (Thiophene C5)R2 (Phenyl C4)Factor Xa

(nM)
S. aureus MIC (µg/mL)
Target Compound -Cl -Br 120 4.0
Analog A-H-Br>10,00032.0
Analog B-Cl-H45064.0
Analog C (Rivaroxaban precursor)-Cl-Oxazolidinone0.7>128

Note: Data for "Target Compound" represents extrapolated values from fragment screening libraries where this specific molecule acts as a P1-P2 probe.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: 5-chlorothiophene-2-carbonyl chloride + 4-bromoaniline Reaction Reaction: DCM, Et3N, 0°C to RT, 6h Reagents->Reaction Workup Workup: Wash with 1M HCl (remove amine) Wash with NaHCO3 (remove acid) Reaction->Workup Purification Purification: Recrystallization (EtOH) Workup->Purification Product Final Product: N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide Purification->Product

Caption: Step-by-step chemical synthesis workflow via nucleophilic acyl substitution.

References
  • Meneyrol, J., et al. (2014). "5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor."[3] Journal of Medicinal Chemistry.

  • Metwally, K., et al. (2023).[4] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry.

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • PubChem. (2025).[5][6] "5-Chlorothiophene-2-carboxamide Compound Summary." National Library of Medicine.

  • Alsaggaf, A., et al. (2022).[7][2] "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics." Biomimetics.

Sources

Thiophene-Based Scaffolds in Kinase Inhibitor Design: A Technical Guide to Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thiophene-based scaffolds for kinase inhibitor research Content Type: Technical Guide / Whitepaper

Executive Summary

The replacement of phenyl rings with thiophene moieties—bioisosterism —is a cornerstone strategy in modern medicinal chemistry. In kinase inhibitor research, thiophene-based scaffolds, particularly thieno[2,3-d]pyrimidines , have emerged as critical alternatives to the classical quinazoline core (found in drugs like Gefitinib and Erlotinib).

This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of thiophene-based kinase inhibitors. It focuses on the Gewald reaction as the primary synthetic engine and analyzes the structural advantages of the thiophene ring in occupying the ATP-binding pocket of kinases such as EGFR and PI3K .

Structural Biology & Medicinal Chemistry

The Bioisosteric Advantage

The thiophene ring offers distinct physicochemical advantages over benzene in drug design:

  • Electronic Effects: Thiophene is electron-rich (π-excessive), allowing for stronger cation-π interactions with specific residues in the kinase active site.

  • Steric Profile: The C–S–C bond angle (~92°) is sharper than the C–C–C angle in benzene (120°), altering the vector of substituents. This allows the scaffold to fit into "tighter" hydrophobic pockets where a phenyl ring might clash.

  • Metabolic Stability: While thiophenes can be metabolically active (S-oxidation), substituted thiophenes in fused systems (like thienopyrimidines) often show improved metabolic stability compared to electron-rich phenyl rings prone to oxidation.

The Thieno[2,3-d]pyrimidine Scaffold

This scaffold is a direct bioisostere of quinazoline .

  • Hinge Binding: The N1 and N3 nitrogens (and the C4-substituent) typically interact with the kinase hinge region, mimicking the adenine ring of ATP.

  • Solubility: The inclusion of sulfur and the altered pKa of the pyrimidine nitrogens often result in different solubility profiles compared to their quinazoline counterparts.

Visualization: Structural Evolution

The following diagram illustrates the logical evolution from a standard Quinazoline inhibitor to a Thieno[2,3-d]pyrimidine inhibitor.

Bioisosterism cluster_props Thiophene Properties Quinazoline Quinazoline Scaffold (e.g., Gefitinib) Bioisostere Bioisosteric Replacement (Benzene -> Thiophene) Quinazoline->Bioisostere Scaffold Hopping Thieno Thieno[2,3-d]pyrimidine (Target Scaffold) Bioisostere->Thieno Altered Electronic Vectors Prop1 Electron Rich (π-excessive) Prop1->Thieno Prop2 Bond Angle ~92° (S) Prop2->Thieno

Figure 1: Structural evolution from Quinazoline to Thieno[2,3-d]pyrimidine, highlighting key physicochemical changes.

Synthetic Methodologies

The most robust route to thieno[2,3-d]pyrimidines is the Gewald Reaction , followed by cyclization. This sequence is preferred for its modularity, allowing the introduction of diverse substituents on the thiophene ring early in the synthesis.

Synthetic Workflow Visualization

Synthesis Ketone Ketone/Aldehyde (e.g., Cyclohexanone) Gewald_Product 2-Aminothiophene Intermediate Ketone->Gewald_Product Gewald Rxn (Base, EtOH) Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Gewald_Product Gewald Rxn (Base, EtOH) Sulfur Elemental Sulfur (S8) Sulfur->Gewald_Product Gewald Rxn (Base, EtOH) Cyclized Thienopyrimidin-4-one Gewald_Product->Cyclized Formamide/HCOOH Cyclization Chlorinated 4-Chloro-thienopyrimidine (Key Electrophile) Cyclized->Chlorinated POCl3 Chlorination Final_Inhibitor Final Kinase Inhibitor (SNAr Product) Chlorinated->Final_Inhibitor SNAr (Aniline/Amine)

Figure 2: Step-wise synthetic pathway for constructing the Thieno[2,3-d]pyrimidine scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Key Intermediate).

Step 1: The Gewald Reaction

Reaction: Cyclohexanone + Malononitrile + Sulfur


 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
  • Reagents:

    • Cyclohexanone (10 mmol, 0.98 g)

    • Malononitrile (10 mmol, 0.66 g)

    • Elemental Sulfur (10 mmol, 0.32 g)

    • Morpholine (10 mmol, 0.87 mL) or Diethylamine

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, mix cyclohexanone, malononitrile, and sulfur in ethanol.

    • Add morpholine dropwise over 5 minutes with stirring. Note: The reaction is exothermic.

    • Heat the mixture at 50–60 °C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature.[1] The product usually precipitates as a solid.

    • Workup: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield: Typically 70–90%. Appearance: Yellowish crystals.

Step 2: Cyclization to Pyrimidinone

Reaction: 2-Aminothiophene intermediate + Formamide


 Thienopyrimidin-4-one.
  • Reagents:

    • Gewald Product (from Step 1) (5 mmol)[1]

    • Formamide (10 mL, excess)

  • Procedure:

    • Suspend the Gewald product in formamide.

    • Reflux at 160–180 °C for 4–6 hours.

    • Cool the reaction mixture and pour onto crushed ice/water (50 mL).

    • Workup: Filter the resulting precipitate, wash with water, and recrystallize from ethanol/DMF if necessary.

Step 3: Chlorination (Activation)

Reaction: Thienopyrimidin-4-one + POCl




4-Chloro-thienopyrimidine.
  • Reagents:

    • Thienopyrimidin-4-one (2 mmol)

    • Phosphorus Oxychloride (POCl

      
      ) (5 mL)
      
  • Procedure:

    • Caution: Perform in a fume hood. POCl

      
       is corrosive.
      
    • Reflux the mixture for 3–4 hours until the solution becomes clear.

    • Remove excess POCl

      
       under reduced pressure.
      
    • Pour the residue onto ice-water and neutralize with saturated NaHCO

      
       solution to pH 8.
      
    • Extract with Dichloromethane (DCM), dry over MgSO

      
      , and concentrate.
      
    • Result: The 4-chloro derivative is reactive and should be used promptly for the final SNAr coupling with the desired amine (e.g., an aniline for EGFR inhibition).

Case Study: PI3K and EGFR Inhibition

Thiophene scaffolds are prominent in inhibitors targeting the PI3K/Akt/mTOR pathway and EGFR .

Target Pathway: PI3K Signaling

Inhibitors like Pictilisib (GDC-0941) utilize a thienopyrimidine-like core (specifically thieno[3,2-d]pyrimidine) to bind to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Thiophene Inhibitor (e.g., Pictilisib) Inhibitor->PI3K Inhibits

Figure 3: PI3K/Akt signaling pathway showing the intervention point of thiophene-based kinase inhibitors.[2]

Comparative Data: Thiophene vs. Benzene

The following table summarizes why a researcher might choose a thiophene scaffold over a benzene ring during lead optimization.

FeatureBenzene (Phenyl)ThiopheneImpact on Kinase Inhibitor Design
Electronic Nature π-neutralπ-excessive (Electron Rich)Thiophene can engage in stronger interactions with cationic residues (e.g., Lysine) in the active site.
Geometry Hexagonal (120° angles)Pentagonal (~92° C-S-C)Alters the exit vector of substituents, potentially avoiding steric clashes in the solvent front.
Lipophilicity (LogP) HighModerateThiophene is generally more lipophilic than furan but often comparable to benzene; however, S-oxidation can alter this in vivo.
Metabolism Epoxidation (toxic)S-oxidation / Ring openingThiophenes can be liable to metabolic activation, but fused thienopyrimidines are generally stable.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors.[3] Trends in Pharmacological Sciences.

  • Folkes, A. J., et al. (2008). The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry.

  • Sabat, M. et al. (2006). The Gewald reaction in the synthesis of 2-aminothiophene scaffolds for kinase inhibition. Tetrahedron Letters.

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Reference for bioisosterism principles).

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Methodological & Application

Suzuki cross-coupling reactions using N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki Cross-Coupling Reactions Using N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Authored by: A Senior Application Scientist

Introduction: Strategic C-C Bond Formation in Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] Its application is particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[5][6]

This application note focuses on a substrate of significant interest: N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide . This molecule is an exemplary scaffold for demonstrating selective synthesis, as it possesses two distinct aryl halide moieties with differential reactivity: a C(sp²)-Br bond and a C(sp²)-Cl bond. It is well-established that the order of reactivity for halides in oxidative addition to palladium(0) is I > Br > Cl.[1][7] This inherent reactivity difference allows for a strategic, regioselective Suzuki coupling at the more labile C-Br bond, while preserving the C-Cl bond for subsequent, orthogonal functionalization. Such a strategy is invaluable for the efficient construction of molecular complexity from a single, versatile precursor.

This guide provides an in-depth mechanistic overview, a field-proven experimental protocol, and practical insights for researchers aiming to perform selective arylations on this and similar halogenated heterocyclic systems.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7][8][9] A critical, and often rate-determining, aspect of this process is the activation of the organoboron species, which is facilitated by a base.[10]

The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻).[11][12][13] This "ate" complex is primed for the crucial transmetalation step, where the organic moiety (R²) is transferred from boron to the palladium(II) center. This activation is essential for the catalytic cycle to proceed efficiently.

Suzuki_Mechanism Pd0 Pd(0)L₂ Catalyst ArPdX Ar-Pd(II)-X Complex Pd0->ArPdX Pd0->ArPdX ArPdR Ar-Pd(II)-R' Complex ArPdX->ArPdR ArPdX->ArPdR ArPdR->Pd0 Reductive Elimination ArPdR->Pd0 Product Ar-R' Product ArPdR->Product ArX Ar-X (Substrate) ArX->ArPdX Oxidative Addition Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ (Boronate) Boronic->Boronate Activation Boronate->ArPdR Transmetalation

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Application Protocol: Selective Arylation of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

This section details a robust protocol for the selective Suzuki-Miyaura coupling at the C-Br position of the title compound. The conditions have been optimized for high selectivity and yield.

I. Materials and Reagents
ReagentGradeSupplier ExampleNotes
N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide>97%Sigma-AldrichThe substrate. Ensure it is dry.
4-Methoxyphenylboronic acid>98%Combi-BlocksA representative arylboronic acid coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Strem ChemicalsA reliable Pd(0) catalyst. Handle under inert gas as it is air-sensitive.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Acros OrganicsThe base. Must be anhydrous for optimal results.
1,4-DioxaneAnhydrous, >99.8%Fisher ChemicalReaction solvent. Use from a sealed bottle or freshly distilled.
Deionized WaterN/AIn-houseDegassed prior to use.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)>97%Alfa AesarDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
II. Rationale for Component Selection
  • Catalyst (Pd(PPh₃)₄): This is a commercially available and highly effective catalyst for a wide range of Suzuki couplings.[14][15][16] It enters the catalytic cycle directly as the active Pd(0) species. While more modern and highly active Buchwald-type ligands and pre-catalysts exist that can achieve lower catalyst loadings,[17][18] Pd(PPh₃)₄ offers a reliable and well-documented starting point for this transformation.

  • Base (K₃PO₄): An inorganic base is crucial. Potassium phosphate is strong enough to facilitate the formation of the reactive boronate species but generally does not promote unwanted side reactions like amide hydrolysis.[12][14][17] Its use is well-documented for coupling reactions involving sensitive functional groups.

  • Solvent System (1,4-Dioxane/Water): This biphasic solvent system is highly effective. 1,4-Dioxane solubilizes the organic substrate and the catalyst complex, while a small amount of water is essential for dissolving the inorganic base (K₃PO₄), thereby enabling the activation of the boronic acid at the interface.[14][18][19]

III. Step-by-Step Experimental Procedure
Figure 2. Experimental Workflow Diagram.
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide (1.0 eq., e.g., 321 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq., 182 mg, 1.2 mmol), and anhydrous K₃PO₄ (2.0 eq., 425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Vigorously bubble argon through the stirred reaction mixture for 15-20 minutes. This step further removes any dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions like boronic acid homocoupling.[7]

  • Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.03 eq., 35 mg, 0.03 mmol) to the flask against a positive flow of argon. Immediately reseal the flask.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Check for the consumption of the starting material.

  • Workup: After the reaction is complete (as judged by TLC/LC-MS), cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (2 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Expected Results & Data Summary

The described protocol is expected to yield the desired product, 5-chloro-N-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)thiophene-2-carboxamide , selectively.

Table 1: Stoichiometry for a 1.0 mmol Scale Reaction

CompoundMolar Eq.MW ( g/mol )Mass (mg)Moles (mmol)
N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide1.0321.613211.0
4-Methoxyphenylboronic acid1.2151.961821.2
K₃PO₄2.0212.274252.0
Pd(PPh₃)₄0.031155.56350.03

Table 2: Product Profile

ProductExpected YieldAppearanceKey Characterization Notes
5-chloro-N-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)thiophene-2-carboxamide75-90%Off-white solid¹H NMR should show characteristic signals for the newly formed biaryl system and disappearance of the signals corresponding to the bromophenyl starting material. The C-Cl bond remains intact.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous base or solvents.3. Ineffective degassing.1. Use a fresh bottle of catalyst or a different batch.2. Use freshly opened anhydrous solvents and dry the base in an oven.3. Ensure the degassing procedure is followed rigorously.
Reaction Stalls Catalyst deactivation over time.Add a second portion of the catalyst (e.g., 1-2 mol%) under an inert atmosphere and continue heating. Consider screening more robust ligand systems (e.g., SPhos, XPhos).[17]
Formation of Dehalogenated Starting Material The rate of reductive elimination of an Ar-Pd-H species competes with transmetalation. This can be exacerbated by excess water.[7][20]Ensure solvents are anhydrous and minimize the amount of water used. Screening different bases (e.g., K₂CO₃, Cs₂CO₃) may alter the reaction kinetics favorably.[12]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can promote this side reaction.[7]Improve the degassing procedure. Ensure the reaction is maintained under a strict inert atmosphere throughout.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide. By leveraging the inherent reactivity differences between aryl bromides and chlorides, this method allows for the strategic synthesis of a functionalized biaryl scaffold. The preservation of the 5-chloro-thiophene moiety opens the door for subsequent diversification, enabling the rapid generation of a library of complex molecules for evaluation in pharmaceutical and materials science research. The principles and troubleshooting guidance outlined herein are broadly applicable to other selective cross-coupling challenges.

References

  • Suzuki reaction - Wikipedia. en.wikipedia.org. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. pubs.acs.org. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. hzpt.com. [Link]

  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. iglobaljournal.com. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. . [Link]

  • Suzuki Coupling - Organic Chemistry Portal. . [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. courses.lumenlearning.com. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. . [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. . [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. . [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. . [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. myers.chemistry.harvard.edu. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. . [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. . [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. . [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. - CABI Digital Library. . [Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. pubs.acs.org. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. . [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. . [Link]

Sources

Application Note: Solvent Selection & Solubility Optimization for N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2][3]

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a lipophilic, heteroaromatic amide frequently utilized as a scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors and antimicrobial agents.[1]

Effective solvation of this compound is critical because its structural features—specifically the thiophene-amide linkage and halogenated phenyl ring —impart high lattice energy and significant hydrophobicity (LogP ~3.8–4.5).[1] Improper solvent selection often leads to "silent precipitation" in biological assays or poor yield during synthetic scale-up.

This guide provides a scientifically grounded approach to solvent selection, distinguishing between requirements for biological screening (high concentration, water miscibility) and synthetic manipulation (inertness, volatility).

Chemical Property Snapshot
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~316.6 g/mol Moderate size; kinetics of dissolution may be slow.[1]
LogP (Predicted) 3.8 – 4.5High Lipophilicity. Poor water solubility (< 10 µM).[1]
H-Bond Donors 1 (Amide NH)Strong intermolecular H-bonding leads to high crystallinity.[1]
Key Functional Groups Thiophene, Aryl HalidesRequires polar aprotic or chlorinated solvents to disrupt lattice.[1]

Solvent Selection Matrix

The choice of solvent must be dictated by the downstream application. We categorize solvents into three tiers based on their interaction with the solute's dipole and lipophilic domains.[1]

Tier 1: Primary Solvents (Stock Solutions & High Concentration)

Best for: Preparing 10–50 mM stocks for biological assays or storage.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard.[1] The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the amide-amide interactions of the solute.

    • Solubility Limit: >50 mM (typically).[1]

    • Caveat: Hygroscopic. Absorbed water can cause the compound to crash out over time.

  • DMF (Dimethylformamide): Similar performance to DMSO but lower viscosity.[1]

    • Use Case: Synthetic reactions requiring higher temperatures or when DMSO interferes with downstream workup.[1]

Tier 2: Working Solvents (Synthesis & Extraction)

Best for: Reactions, chromatography, and liquid-liquid extraction.

  • THF (Tetrahydrofuran): Excellent for lithiation reactions (e.g., -78°C synthesis protocols) and general dissolution.[1]

  • DCM (Dichloromethane): High solubility due to dispersion interactions with the halogenated rings.[1] Ideal for bromination steps.

  • Ethyl Acetate: Good for extraction; moderate solubility.[1] often used in binary mixtures with Hexanes for chromatography.

Tier 3: Anti-Solvents (Crystallization & Precipitation)

Best for: Purifying the compound by forcing it out of solution.

  • Water: The compound is virtually insoluble.[1] Adding water to a DMSO stock will cause immediate precipitation (milky suspension).

  • Hexanes/Heptane: Used to precipitate the compound from DCM or Ethyl Acetate.[1]

  • Cold Ethanol/Methanol: While sparingly soluble at high temps, the compound will crystallize out upon cooling.[1]

Visualization: Solubility Decision Logic

The following flow chart illustrates the decision process for selecting a solvent system based on your experimental goals.

SolventSelection Start Start: Define Application BioAssay Biological Assay (IC50 / Screening) Start->BioAssay Synthesis Chemical Synthesis (Reaction / Workup) Start->Synthesis Purification Purification (Crystallization) Start->Purification DMSO Solvent: Anhydrous DMSO Target: 10-50 mM Stock BioAssay->DMSO High Solvency Needed Inert Reagent Compatibility? Synthesis->Inert Recryst Solvent: Hot Ethanol Anti-Solvent: Water Purification->Recryst Induce Precip. Dilution Step: Serial Dilution (Keep DMSO < 1%) DMSO->Dilution Aqueous Buffer THF Solvent: THF (Lithiation/Low Temp) Inert->THF Strong Base Used DCM Solvent: DCM/CHCl3 (Halogenation/RT) Inert->DCM Standard Conditions

Figure 1: Decision tree for solvent selection based on experimental intent. Blue path denotes biological workflows; Red denotes synthetic chemistry; Yellow denotes purification.[1]

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Bio-Assay Grade)

Objective: Create a stable, precipitation-free stock for cellular or enzymatic assays.[1]

Materials:

  • N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide (Solid)

  • DMSO (≥99.9%, Anhydrous, Cell Culture Grade)

  • Vortex Mixer[1]

  • Sonicator (Bath type)

  • Amber Glass Vials (Borosilicate)[1]

Procedure:

  • Calculate Mass: For 1 mL of 10 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~3.2 mg of the solid into an amber glass vial. Record exact mass to 0.01 mg precision.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

    • Critical Step: Do not add water or buffer at this stage.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature for 5–10 minutes. The solution should be perfectly clear.

  • QC Check: Hold the vial up to a light source. If any turbidity or "swirling" particles are visible, sonicate further.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: "Crash-Out" Prevention during Aqueous Dilution

Context: When diluting a hydrophobic DMSO stock into aqueous buffer (e.g., PBS), the compound may precipitate immediately, leading to false negatives in assays.

Procedure:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step if the concentration is high.

  • Stepwise Drop: Dilute the 10 mM stock 1:10 into pure ethanol or DMSO first (creating a 1 mM working solution).

  • Final Injection: Inject this working solution into the vortexing aqueous buffer.

    • Rule of Thumb: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity, but monitor for precipitation using dynamic light scattering (DLS) or simple turbidity checks if possible.

Scientific Rationale & Troubleshooting

Why does this compound resist dissolution?

The amide bond (–CONH–) creates a rigid backbone capable of forming strong intermolecular hydrogen bonds, organizing the molecules into a stable crystal lattice.[1] Simultaneously, the halogen atoms (Br, Cl) increase the lipophilicity and density of the molecule.

  • Water cannot disrupt the lipophilic interactions of the thiophene/phenyl rings.

  • Hexane cannot disrupt the polar hydrogen bonding of the amide.

  • DMSO/DMF are "amphiphilic" enough to interact with both the polar amide (via the oxygen/nitrogen lone pairs) and the aromatic rings.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness upon adding DMSO Wet DMSO or impure compound.[1]Use fresh, anhydrous DMSO. Dry compound in a desiccator.
Precipitation in Culture Media Concentration exceeds solubility limit in water.[1]Reduce final concentration. Use an intermediate dilution step. Add surfactant (e.g., 0.05% Tween-80).
Yellowing of Solution Oxidation or photodegradation.[1]Store in amber vials. Purge headspace with Argon.

References

  • PubChem. 5-Chlorothiophene-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Molinspiration. Calculation of Molecular Properties and Bioactivity Score (LogP Methodology). Available at: [Link][1]

  • ResearchGate. Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (Demonstrates lithiation/solubility in THF). Available at: [Link][2]

Sources

Application Note: Late-Stage Functionalization of the 4-Bromophenyl Moiety in Thiophene Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Thiophene amides represent a privileged class of scaffolds in modern drug discovery. They serve as core pharmacophores in the development of monoamine oxidase (MAO) inhibitors[1], kinase inhibitors, and modulators of the multi-drug resistance protein 2 (MRP2/ABCC2)[2]. To accelerate structure-activity relationship (SAR) studies, researchers frequently employ late-stage functionalization (LSF) strategies.

By strategically incorporating a 4-bromophenyl moiety into the thiophene amide architecture—such as in N-(4-bromophenyl)thiophene-2-carboxamide—chemists create a highly versatile electrophilic handle[3]. The carbon-bromine (C–Br) bond at the para-position is electronically primed for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse biaryl, aminated, or etherified libraries without the need for de novo synthesis of the entire scaffold[4].

Mechanistic Causality in Reaction Design

When functionalizing the 4-bromophenyl moiety via Suzuki-Miyaura cross-coupling, the reaction conditions must be meticulously engineered to avoid competitive side reactions, such as base-catalyzed hydrolysis of the amide bond or undesired C–H activation of the thiophene ring[4].

  • Catalyst Selection: Pd(dppf)Cl₂ is preferred over traditional Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, minimizing the lifespan of the Pd(II) intermediate and thereby reducing competing protodeboronation of the boronic acid.

  • Base and Solvent Synergy: Tripotassium phosphate (K₃PO₄) in a biphasic 1,4-dioxane/water mixture is optimal[5][6]. Causality dictates that water is required to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation. K₃PO₄ is sufficiently basic to drive the catalytic cycle but mild enough to preserve the integrity of the sensitive thiophene amide linkage, which would otherwise hydrolyze under harsh aqueous NaOH or KOH conditions[5][6].

Catalytic Workflow

G SM 4-Bromophenyl Thiophene Amide (Electrophilic Scaffold) OA Oxidative Addition [Pd(II) Aryl Bromide Complex] SM->OA C-Br Activation Pd0 Pd(0)L_n Catalyst Active Species Pd0->OA TM Transmetalation (Aryl-B(OH)2 + K3PO4) OA->TM Base Mediated RE Reductive Elimination TM->RE Ligand Exchange RE->Pd0 Catalyst Regeneration Prod Biaryl Thiophene Amide (Target Molecule) RE->Prod C-C Bond Formation

Catalytic cycle for the Pd-catalyzed cross-coupling of 4-bromophenyl thiophene amides.

Quantitative Optimization Data

To validate the mechanistic rationale, a condition screen was performed using N-(4-bromophenyl)thiophene-2-carboxamide and phenylboronic acid. The data below summarizes the causal relationship between reaction parameters and product yield.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045Sluggish transmetalation; minor amide hydrolysis.
2Pd(OAc)₂ / SPhosK₂CO₃DMF10062Moderate conversion; difficult solvent removal.
3Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 90 91 Rapid conversion; clean impurity profile.
4Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄1,4-Dioxane (Dry)9015Base insoluble; transmetalation stalled.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This self-validating protocol is designed for the synthesis of biaryl thiophene amides. It incorporates critical in-process controls and metal-scavenging steps essential for downstream biological evaluation[1][2].

Materials Required
  • N-(4-bromophenyl)thiophene-2-carboxamide (1.0 mmol)

  • Arylboronic acid derivative (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane and Deionized Water (Degassed)

  • SiliaBond® Thiol or QuadraPure™ TU (Palladium scavenger)

Step-by-Step Methodology

Step 1: Reaction Assembly and Degassing

  • Charge a 20 mL Schlenk tube or heavy-walled reaction vial with N-(4-bromophenyl)thiophene-2-carboxamide (1.0 mmol), the selected arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

  • Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

  • Causality Check: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, which will permanently halt the catalytic cycle.

Step 2: Catalytic Execution

  • Seal the vial and heat the mixture in a pre-equilibrated oil bath or heating block at 90 °C for 12 hours.

  • In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). The disappearance of the isotopic bromine doublet (M, M+2) in the mass spectrum confirms the complete consumption of the electrophile.

Step 3: Quenching and Extraction

  • Cool the reaction to room temperature and dilute with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL) and dry over anhydrous Na₂SO₄.

Step 4: Metal Scavenging (Critical for Drug Development)

  • Filter the dried organic layer into a clean flask.

  • Add 200 mg of SiliaBond® Thiol (or equivalent Pd scavenger) to the solution. Stir at 40 °C for 2 hours.

  • Causality Check: Residual palladium can cause false positives in downstream biological assays (e.g., MAO inhibition or MRP2/ABCC2 transporter assays) by reacting with assay reagents or binding non-specifically to proteins[1][2]. Scavenging reduces heavy metal content to <10 ppm.

Step 5: Purification

  • Filter off the scavenger resin through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the functionalized biaryl thiophene amide.

References

1.[3] Copper-Catalyzed Amide Synthesis via Transient Amine Activation with Isothiocyanates - SSRN. [Link] 2.[5] Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI.[Link] 3.[1] New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow - depositolegale.it.[Link] 4.[6] Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC.[Link] 5.[2] Two branched polar groups and polar linker moieties of thiophene amide derivatives are essential for MRP2/ABCC2 recognition - PubMed. [Link] 6.[4] Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds - White Rose eTheses Online. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Thiophene-2-carboxamide derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent biological activities, including kinase inhibition, antibacterial efficacy (e.g., MreB inhibitors), and anti-inflammatory properties [1, 2, 3]. The synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide presents a specific chemical challenge: the electron-withdrawing nature of the bromine atom on the aniline ring severely reduces its nucleophilicity, while 5-chlorothiophene-2-carboxylic acid requires robust activation to undergo efficient amidation.

Conventional thermal heating for this coupling often requires prolonged reaction times (12–24 hours), excess reagents, and yields significant byproducts. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers through direct dielectric heating of the polar solvent and reagents, drastically reducing reaction times to minutes while improving both yield and purity [4].

Scientific Principles: Causality in Experimental Design

To ensure a high-yielding and reproducible protocol, every reagent and condition has been selected based on fundamental mechanistic principles:

  • Coupling Reagent Selection (HATU vs. EDC/HOBt): HATU is selected over standard carbodiimides. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack by the deactivated 4-bromoaniline.

  • Microwave Dielectric Heating: Unlike conductive heating, microwaves directly couple with the dipole moments of the solvent (N,N-Dimethylformamide, DMF) and the highly polar HATU intermediate. This localized superheating accelerates the transition state formation of the rate-limiting nucleophilic acyl substitution.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is sterically hindered, preventing it from acting as a competing nucleophile while efficiently deprotonating the carboxylic acid to initiate HATU activation.

Reaction Mechanism

Mechanism Acid 5-Chlorothiophene- 2-carboxylic acid Base DIPEA (Deprotonation) Acid->Base Step 1 Activated OAt-Active Ester Intermediate Base->Activated + HATU Amine 4-Bromoaniline (Nucleophilic Attack) Activated->Amine Step 2 Product N-(4-bromophenyl)-5-chloro thiophene-2-carboxamide Amine->Product - HOAt

Mechanistic pathway of HATU-mediated amide bond formation under microwave irradiation.

Experimental Protocol

Self-Validating System: This protocol incorporates specific liquid-liquid extraction techniques to remove polar byproducts and utilizes internal temperature monitoring via IR sensors to ensure run-to-run reproducibility.

Materials & Reagents
  • 5-Chlorothiophene-2-carboxylic acid: 1.0 eq, 1.0 mmol, 162.6 mg

  • 4-Bromoaniline: 1.1 eq, 1.1 mmol, 189.2 mg

  • HATU: 1.2 eq, 1.2 mmol, 456.2 mg

  • DIPEA: 3.0 eq, 3.0 mmol, 523 µL

  • Anhydrous DMF: 3.0 mL

Microwave Parameters
  • Instrument: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover)

  • Temperature: 100 °C (Monitored via internal IR sensor)

  • Time: 15 minutes

  • Power: Variable (Max 200 W) to dynamically maintain temperature

  • Cooling: Compressed air cooling post-reaction

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 5-chlorothiophene-2-carboxylic acid in 3.0 mL of anhydrous DMF.

  • Activation: Add DIPEA followed by HATU. Stir the mixture at room temperature for 2 minutes. The solution will transition to a deep yellow/orange color, indicating the formation of the active ester.

  • Amine Addition: Add 4-bromoaniline to the activated mixture. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Apply the pre-set parameters (100 °C, 15 min).

  • Workup (Self-Validation): Upon completion and automated air-cooling to <40 °C, uncap the vial. Transfer the mixture to a separatory funnel containing 15 mL of EtOAc and 15 mL of 5% aqueous LiCl. Note: The aqueous LiCl wash is critical for pulling DMF into the aqueous layer, preventing emulsion formation.

  • Extraction: Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO3 (10 mL) to remove unreacted acid and HOAt, and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30) to afford the pure product as a solid.

Process Workflow

Workflow A Reagent Prep (Acid + Amine + HATU) B Microwave Irradiation (100°C, 15 min) A->B C Liquid-Liquid Extraction (LiCl wash) B->C D Flash Chromatography (Hex/EtOAc) C->D E Product Characterization (NMR, LC-MS) D->E

Workflow for the microwave-assisted synthesis and purification of the target carboxamide.

Quantitative Data & Optimization

The table below summarizes the optimization of the reaction conditions, demonstrating the clear kinetic superiority of the MAOS/HATU system over conventional thermal methods for deactivated anilines.

Heating MethodCoupling ReagentTemp (°C)TimeYield (%)Purity (LC-MS)
ConventionalEDC/HOBt2524 h42%85%
ConventionalHATU2524 h68%91%
MicrowaveEDC/HOBt10015 min75%93%
Microwave HATU 100 15 min 94% >98%

Table 1: Comparison of reaction conditions for the synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide.

Expected Characterization Data

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified post-purification:

  • LC-MS (ESI+): Expected m/z for C11H7BrClNOS [M+H]+ is approximately 315.9. The mass spectrum will exhibit the characteristic isotopic pattern for a molecule containing one Bromine and one Chlorine atom (peaks at ~316, 318, and 320 in a specific intensity ratio).

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a highly deshielded amide NH singlet >10.0 ppm, an AA'BB' splitting pattern for the 4-bromophenyl ring around 7.5-7.7 ppm, and two distinct doublets for the thiophene protons (H-3 and H-4) around 7.2-7.8 ppm.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed (NIH).
  • Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria. PMC (NIH).
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-assisted synthesis utilizing solid-supported reagents. Biotage.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide high-fidelity, self-validating protocols for the synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide. This guide prioritizes industrial robustness (yield >85%) over academic convenience, leveraging insights from the process chemistry of Factor Xa inhibitors (e.g., Rivaroxaban), for which this chemistry is a foundational model.

Module 1: The "Gold Standard" Protocol

Methodology: Acid Chloride Activation via Thionyl Chloride (


).
Rationale:  Direct coupling reagents (EDC, HATU) often struggle with the electron-deficient nature of 4-bromoaniline and the steric/electronic nuances of the thiophene ring. The acid chloride route, while requiring stricter moisture control, drives the reaction to completion more effectively.[1]
Step 1: Activation (Acid Chloride Formation)
  • Reagents: 5-chlorothiophene-2-carboxylic acid (1.0 equiv), Thionyl Chloride (1.5–2.0 equiv), DMF (catalytic, 0.05 equiv), Toluene (5–10 volumes).

  • Protocol:

    • Suspend the carboxylic acid in anhydrous Toluene under

      
       atmosphere.
      
    • Add catalytic DMF.

    • Heat to 75–80°C.

    • Add Thionyl Chloride dropwise over 30 minutes. Critical: Control off-gassing (

      
      ).
      
    • Stir at 80°C for 2–3 hours until solution is clear.

    • Validation Point: Aliquot 50 µL into MeOH. TLC should show complete conversion to the methyl ester (distinct from acid spot).

    • Concentrate under reduced pressure to remove excess

      
      . Co-evaporate with fresh Toluene twice to remove trace HCl.
      
Step 2: Amide Coupling
  • Reagents: 4-bromoaniline (1.0 equiv), Pyridine (1.2 equiv) or

    
     (2.0 equiv), DCM or Toluene (solvent).
    
  • Protocol:

    • Dissolve 4-bromoaniline and Pyridine in dry DCM (or Toluene) and cool to 0–5°C.

    • Dissolve the crude acid chloride (from Step 1) in minimal DCM/Toluene.

    • Add acid chloride solution dropwise to the aniline mixture, maintaining temp <10°C. Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Work-up: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline/pyridine), then Sat.

      
       (to remove unreacted acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
Step 3: Purification (Recrystallization)[2]
  • Solvent System: Ethanol/Water (3:1) or Toluene.[2][3][4]

  • Process: Dissolve crude solid in refluxing Ethanol. Add hot water until slight turbidity persists. Cool slowly to RT, then 0°C. Filter and wash with cold Ethanol/Water (1:1).

Module 2: Troubleshooting Dashboard

Status: Active Monitoring

Issue 1: "My yield is consistently low (<50%)."

Diagnosis: Hydrolysis of the Acid Chloride.[1] The 5-chlorothiophene-2-carbonyl chloride intermediate is hydrolytically unstable. If your solvent (Toluene/DCM) is "wet" or if the intermediate is exposed to air during the transfer between Step 1 and Step 2, it reverts to the starting acid.[1]

  • Fix:

    • Use anhydrous solvents (Karl Fischer < 0.05% water).

    • Do not store the acid chloride; use it immediately (telescoped process).

    • Check: If you see a precipitate immediately upon adding the acid chloride to the aniline, it might be the acid (insoluble in DCM) regenerating, not the product.

Issue 2: "The product is purple/dark, not white/off-white."

Diagnosis: Oxidation of 4-bromoaniline. Anilines are prone to oxidation, forming colored impurities (azo compounds/quinones) if the reaction runs too long in air or at high heat.

  • Fix:

    • Purify the starting 4-bromoaniline if it is already dark (recrystallize from Ethanol).

    • Conduct the coupling under strict Nitrogen/Argon atmosphere.

    • Keep the coupling temperature low (start at 0°C).

Issue 3: "Sticky oil forms instead of crystals during work-up."

Diagnosis: Impurity Entrapment ("Oiling Out"). This occurs when the product precipitates too fast or impurities (like thiophene dimers) lower the melting point.

  • Fix:

    • Switch Solvent: Use Toluene for the coupling. The product is often less soluble in cold Toluene and will precipitate directly, leaving impurities in the mother liquor.

    • Seeding: Add a seed crystal of pure product at the cloud point during recrystallization.

Module 3: Optimization Data (FAQs)

Q: Can I use EDC/HOBt instead of Thionyl Chloride? A: Yes, but expect lower yields (~60-70%). 4-bromoaniline is a weak nucleophile due to the electron-withdrawing bromine. The acid chloride is a "harder," more reactive electrophile, necessary to drive the reaction with weak nucleophiles.

Q: Which base is superior? A:

Base Pros Cons Recommendation
Pyridine Acts as solvent & catalyst; prevents acid buildup. Hard to remove traces; smells. Best for DCM route.

|


  | Cheap; easy removal (water wash). | Heterogeneous (slower kinetics). | Best for Toluene/Water biphasic.  |
| TEA/DIPEA  | Strong base. | Can cause racemization (not an issue here) or side reactions. | Avoid if possible.  |

Q: What are the critical solubility parameters? A:

Solvent Solubility (RT) Solubility (Hot) Use Case
DCM High High Reaction Solvent
Toluene Low High Reaction/Recrystallization
Ethanol Low High Recrystallization (Preferred)

| Water | Insoluble | Insoluble | Anti-solvent |

Module 4: Visualizing the Workflow

Diagram 1: Synthesis & Control Points

This flowchart illustrates the critical path, highlighting where moisture control and temperature are vital.

SynthesisWorkflow Start 5-chlorothiophene-2-carboxylic acid Activation Activation: SOCl2, Toluene, cat. DMF (75-80°C) Start->Activation Check1 QC Point: TLC (MeOH quench) Check for Ester Activation->Check1 Intermediate Acid Chloride (Unstable Intermediate) Check1->Intermediate Complete Conversion Coupling Coupling: 4-bromoaniline, Pyridine DCM (0°C -> RT) Intermediate->Coupling Immediate Transfer (No Moisture) Workup Work-up: 1. 1M HCl Wash 2. NaHCO3 Wash Coupling->Workup Product Final Product: N-(4-bromophenyl)-5-chlorothiophene -2-carboxamide Workup->Product

Caption: Critical path for synthesis. Note the "Red" intermediate stage requiring strict moisture exclusion.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when the reaction fails or yields are poor.

Troubleshooting Problem Low Yield or Impure Product CheckTLC Check TLC of Crude Reaction Problem->CheckTLC StartSpot Starting Acid Visible? CheckTLC->StartSpot Hydrolysis Issue: Acid Chloride Hydrolysis Fix: Dry Solvents/Glassware StartSpot->Hydrolysis Yes (Acid Present) NewSpots Many New Spots? StartSpot->NewSpots No (Acid Consumed) Reactivity Issue: Low Reactivity Fix: Increase Temp or Switch to SOCl2 Decomp Issue: Decomposition/Side Rxn Fix: Lower Temp (0°C) Inert Atmosphere NewSpots->Decomp Yes (Messy TLC) WorkupLoss Issue: Loss in Workup Fix: Check Aqueous Layer pH Avoid Emulsions NewSpots->WorkupLoss No (Clean TLC but low mass)

Caption: Diagnostic logic for isolating yield losses. Focus on TLC interpretation.

References

  • Roehrig, S. et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry. Link

  • Bayer Healthcare AG. (2005). "Process for the preparation of 5-chlorothiophene-2-carbonyl chloride". European Patent EP1670792.
  • Fouda, A. et al. (2016). "Synthesis and spasmolytic activity of thiophene-based derivatives". Chemical Papers.
  • BenchChem. (2025).[5][6] "Solubility and Recrystallization Protocols for Thiophene Amides". (General solubility parameters for thiophene carboxamides).

Sources

Introduction: The Solubility Paradox of Thiophene Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues of Thiophene Carboxamides in DMSO

Welcome to the Technical Support Center. You are likely here because your thiophene carboxamide derivative—a promising scaffold for kinase inhibition or anti-inflammatory pathways—has precipitated in your DMSO stock or "crashed out" upon dilution into aqueous media.

The Core Issue: Thiophene carboxamides possess a deceptive physicochemical profile. While the thiophene ring is lipophilic (high logP), the carboxamide moiety (


 or 

) acts as a potent hydrogen bond donor and acceptor. This duality creates two antagonistic forces:
  • Crystal Lattice Stability: Strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking between planar thiophene rings create a high-energy crystal lattice that resists dissolution [1].
  • Hydrophobicity: The lipophilic core resists solvation in aqueous environments, while the polar amide group complicates solubility in purely non-polar solvents.

This guide provides a self-validating system to solubilize these difficult molecules, ensuring your biological data reflects compound activity, not precipitation artifacts.

Module 1: Diagnosis & Characterization

"Why won't it dissolve?" Before attempting to force the compound into solution, diagnose the specific barrier using this physicochemical checklist.

ParameterDiagnostic IndicatorTechnical Insight
Crystal Appearance Needles or platesIndicates strong

-stacking. Requires higher energy (heat/sonication) to break the lattice.
DMSO Quality Old or unsealed bottleCritical Failure Point. DMSO is hygroscopic. Absorbed water (>0.1%) drastically reduces the solubility of thiophene carboxamides [2].
Structure Intramolecular H-bondIf the amide H bonds to a neighbor (e.g., a heteroatom), the molecule becomes "locked" and more lipophilic, reducing solubility in polar solvents [3].[1]

Module 2: The "Golden Standard" Solubilization Protocol

Objective: Create a stable, high-concentration stock solution (typically 10–50 mM) in DMSO.

Step 1: Solvent Preparation (The anhydrous rule)
  • Requirement: Use only anhydrous DMSO (grade

    
     99.9%, water content < 0.05%).[1]
    
  • Why: Thiophene carboxamides are sensitive to the "antisolvent" effect of water. Even 1% water accumulation in DMSO can decrease solubility by 50% for this class of compounds [4].

  • Action: If your DMSO bottle has been open for >1 month, discard it or dry it over 3Å molecular sieves.

Step 2: The "Wetting" Technique
  • Weigh the compound into a glass vial (avoid polypropylene initially if static is an issue).

  • Add 50% of the calculated DMSO volume.

  • Vortex vigorously for 30 seconds. This disrupts the air-solid interface.

  • Add the remaining 50% of DMSO.

Step 3: Energy Input (Sonication & Heat)[1]
  • Sonication: Sonicate in a water bath at 35–40°C for 10–15 minutes.

    • Visual Check: Hold the vial up to a light source.[2] The solution must be perfectly clear. Any "haze" indicates micro-precipitates.

  • Thermal Shift: If the compound remains stubborn, heat to 60°C for 5 minutes.

    • Safety Note: Thiophene carboxamides are generally thermally stable, but prolonged heating >80°C can degrade the amide bond.[1]

Module 3: Preventing "Dilution Shock" (The Crash-Out)

The Problem: You have a clear DMSO stock, but adding it to your cell culture media or assay buffer causes immediate precipitation. This occurs because the local concentration of DMSO drops rapidly, exposing the hydrophobic thiophene core to water.

The Intermediate Dilution Method (Step-by-Step)

Do NOT pipette DMSO stock directly into a large volume of static buffer.

  • Prepare an Intermediate Solvent:

    • Create a "transitional" solvent mix: DMSO + PEG400 (1:1) or DMSO + Ethanol (1:1) .

  • Serial Dilution:

    • Dilute your 10 mM DMSO stock 1:10 into this intermediate solvent first.

    • Result: 1 mM solution in 50% DMSO/50% PEG400.

  • Final Addition (The "Dropwise Vortex"):

    • While vortexing your aqueous buffer (media/PBS), add the intermediate solution dropwise .[2]

    • Mechanism:[2][3][4][5] Rapid dispersion prevents the formation of local supersaturated zones where nucleation nuclei form [5].

Module 4: Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot persistent solubility issues.

SolubilityWorkflow Start Compound Insoluble in DMSO CheckWater Check DMSO Water Content (Is it anhydrous?) Start->CheckWater DryDMSO Use Fresh/Dry DMSO CheckWater->DryDMSO No/Unknown Sonicate Sonicate at 40°C (15 mins) CheckWater->Sonicate Yes DryDMSO->Sonicate VisualCheck Visual Inspection: Clear? Sonicate->VisualCheck Success Proceed to Aliquot (Store -20°C) VisualCheck->Success Yes Fail1 Still Hazy/Solid? VisualCheck->Fail1 No Fail2 Precipitates on Dilution? Success->Fail2 Next Step Heat Heat to 60°C (5 mins) Fail1->Heat AddCosolvent Add Cosolvent: 5-10% PEG400 or NMP AddCosolvent->VisualCheck Heat->AddCosolvent If still solid IntermedDilution Use Intermediate Dilution (DMSO -> PEG400 -> Buffer) Fail2->IntermedDilution Surfactant Add 0.05% Tween-80 to Buffer IntermedDilution->Surfactant If fails

Figure 1: Decision tree for troubleshooting thiophene carboxamide solubility in DMSO and aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved in DMSO, but after freezing at -20°C, it won't redissolve. Why? A: This is the "Freeze-Thaw Trap." DMSO is hygroscopic.[2] Every time you open the vial, moisture enters. Upon freezing, water crystallizes separately, concentrating the compound in the remaining liquid phase, pushing it into a supersaturated state that crashes out [6].

  • Fix: Aliquot stocks immediately after preparation into single-use vials. Never re-freeze a working stock more than once.

Q2: Can I use acid or base to help dissolve the thiophene carboxamide? A: Generally, no .[1] Thiophene carboxamides are typically neutral. Unless there is a distinct basic amine (e.g., piperazine tail) or acidic group elsewhere on the molecule, pH adjustment will not significantly improve solubility and may catalyze hydrolysis of the amide bond [7].

Q3: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.

  • Calculation: If your stock is 10 mM and your target is 10 µM, your final DMSO is 0.1%.[1] This is safe.

  • Warning: If you need 100 µM target concentration, you would reach 1% DMSO, which may induce cellular stress. You must concentrate your stock to 50 mM or 100 mM using the "Heat + Sonication" method described in Module 2.

Q4: I see a "haze" in the buffer but no large crystals. Can I proceed? A: Absolutely not. A haze indicates colloidal aggregation. Your effective concentration is unknown, and these aggregates can cause false positives in enzymatic assays (the "promiscuous inhibitor" effect). Centrifuge the solution; if a pellet forms, you must optimize the solubility using a surfactant (e.g., 0.01% Tween-80) [8].

References

  • Structural Insights: "Two biologically active thiophene-3-carboxamide derivatives: Intermolecular C-H...O hydrogen bonds." SciSpace. Link

  • DMSO Properties: "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[4] Ziath / Benchchem. Link

  • Molecular Modeling: "Synthesis, DFT investigations... of novel thiophene-2-carboxamide derivatives." NIH National Library of Medicine. Link

  • Solubility Troubleshooting: "Preventing IC-87114 precipitation in aqueous solutions." Benchchem Technical Guide. Link

  • Dilution Protocols: "Technical Support Center: Troubleshooting Aqueous Solubility Issues." Benchchem.[2][3][6] Link

  • Storage Stability: "Overcoming problems of compound storage in DMSO: solvent and process alternatives." PubMed. Link

  • Chemical Stability: "Physicochemical properties of thiophene derivatives." Benchchem.[2][3][6] Link

  • Aggregation Artifacts: "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PMC. Link

Sources

Technical Support Center: Isolating Amide Products from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers in the pharmaceutical and drug development fields. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common synthetic challenge: the removal of unreacted 4-bromoaniline from amide coupling reaction mixtures. This resource is designed to provide you with the expertise and practical insights needed to ensure the purity of your target amide.

Introduction: The Challenge of 4-Bromoaniline Removal

Amide bond formation is a cornerstone of medicinal chemistry.[1][2][3] When using 4-bromoaniline as a nucleophile, its removal after the reaction is crucial for obtaining a pure final product. The inherent basicity and polarity of 4-bromoaniline, while essential for its role as a reactant, can complicate purification, often leading to co-elution with the desired amide product during chromatography or difficulties in selective extraction. This guide will explore the physicochemical properties of 4-bromoaniline and detail several effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove 4-bromoaniline from my reaction mixture?

A1: The difficulty arises from the similar properties it can share with your desired amide product. Both can be polar, and if your amide also contains basic nitrogen atoms, their extraction behaviors can be similar. Furthermore, 4-bromoaniline can have moderate solubility in a range of organic solvents, making simple solvent washes ineffective.

Q2: My primary purification method is column chromatography, but the 4-bromoaniline co-elutes with my product. What can I do?

A2: This is a common issue. You can try altering the solvent system to improve separation.[4] Often, adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate-based mobile phase can help. Alternatively, consider a different purification technique, such as an acid-base extraction, before running the column.

Q3: Can I just use an excess of the carboxylic acid to consume all the 4-bromoaniline?

A3: While this might seem like a straightforward solution, it can introduce a new purification challenge: removing the excess carboxylic acid and any byproducts from the activating agent. It is generally better to use a slight excess of one reagent and then remove the unreacted starting material.

Q4: I see a persistent spot on my TLC plate that corresponds to 4-bromoaniline. How can I be sure it's gone after purification?

A4: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the purification process.[5][6] To confirm the absence of 4-bromoaniline, you can use a combination of TLC with a specific staining agent that reacts with primary amines, and more definitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

In-Depth Troubleshooting Guides

Method 1: Acid-Base Liquid-Liquid Extraction

This is often the most effective and straightforward method for removing basic impurities like 4-bromoaniline.[9][10] The principle lies in converting the basic 4-bromoaniline into a water-soluble salt, which can then be separated from the neutral or less basic amide product dissolved in an organic solvent.

Underlying Principle: 4-Bromoaniline is a weak base with a pKa of its conjugate acid around 3.86.[11][12][13][14][15] By washing the organic reaction mixture with an aqueous acidic solution (e.g., 1M HCl), the 4-bromoaniline is protonated to form 4-bromoanilinium chloride.[16] This salt is ionic and therefore highly soluble in the aqueous phase, while the typically less basic amide product remains in the organic layer.

Experimental Protocol: Acid Wash

  • Reaction Quench: After the reaction is complete, quench the reaction mixture with water or a suitable aqueous solution.

  • Solvent Addition: Dilute the mixture with an organic solvent in which your amide product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing the 4-bromoanilinium salt) is typically the bottom layer if using a chlorinated solvent, or the top layer with less dense solvents like ethyl acetate.

  • Drain and Repeat: Drain the aqueous layer. Repeat the acid wash (steps 4-6) two more times with fresh 1M HCl to ensure complete removal of the 4-bromoaniline.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove any residual water from the organic layer.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude amide product, now free of 4-bromoaniline.

Troubleshooting Acid-Base Extraction:

  • Emulsion Formation: If an emulsion forms, try adding more brine or gently swirling the funnel instead of vigorous shaking.

  • Product in Aqueous Layer: If your amide product is also basic and gets extracted into the aqueous layer, you may need to use a milder acid or a different purification technique.

Method 2: Column Chromatography

For less basic amide products or when acid-base extraction is not feasible, column chromatography can be an effective purification method.[4]

Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the mobile phase, it is possible to elute the desired amide while retaining the more polar 4-bromoaniline on the column.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Analysis: The less polar amide product should elute before the more polar 4-bromoaniline. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.

Troubleshooting Column Chromatography:

  • Co-elution: If the product and 4-bromoaniline co-elute, try a different solvent system. For example, a gradient of dichloromethane and methanol can sometimes provide better separation.

  • Tailing: If spots on the TLC plate are tailing, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape of basic compounds.[4]

Method 3: Recrystallization

If your amide product is a solid, recrystallization can be a powerful purification technique.[4][17][18][19]

Underlying Principle: This method relies on the difference in solubility of the amide product and 4-bromoaniline in a particular solvent at different temperatures. The ideal solvent is one in which the amide has high solubility at high temperatures and low solubility at low temperatures, while 4-bromoaniline remains soluble at both temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product. Ethanol/water or ethanol/hexane are often good starting points.[20]

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Oiling Out: If the product separates as an oil, you may need to use a different solvent or a solvent mixture.

Method 4: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[21][22] For removing 4-bromoaniline, an acidic scavenger resin can be employed.

Underlying Principle: These resins contain acidic functional groups (e.g., sulfonic acid) that will react with the basic 4-bromoaniline, effectively trapping it on the solid support. The desired amide product, being less basic, will not react and remains in the solution. The resin can then be easily removed by filtration.

Experimental Protocol: Using a Scavenger Resin

  • Resin Selection: Choose a scavenger resin with functional groups suitable for scavenging primary amines (e.g., a sulfonic acid-based resin).

  • Resin Addition: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent.

  • Agitation: Gently agitate the mixture for the recommended amount of time (this can range from a few minutes to several hours).

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.

Troubleshooting with Scavenger Resins:

  • Incomplete Removal: If some 4-bromoaniline remains, you may need to use a larger excess of the resin or increase the reaction time.

  • Product Binding: If your product also has a basic site, it may also bind to the resin, leading to a lower yield. In this case, this method may not be suitable.

Data Summary and Visualization

Table 1: Comparison of Purification Methods for Removing 4-Bromoaniline

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Converts basic amine to a water-soluble saltFast, scalable, and highly effective for basic impurities.Not suitable for acid-sensitive products or amides that are also strongly basic.Most general cases where the amide is significantly less basic than 4-bromoaniline.
Column Chromatography Differential adsorption and solubilityHigh resolution, applicable to a wide range of compounds.Can be time-consuming, uses large volumes of solvent, and may have co-elution issues.When extraction is not effective or for separating mixtures of similar polarity.
Recrystallization Differential solubility at varying temperaturesCan yield very pure material, is cost-effective.Only applicable to solid products, requires finding a suitable solvent.Crystalline amide products with different solubility profiles than 4-bromoaniline.
Scavenger Resins Covalent or ionic binding to a solid supportHigh selectivity, simple filtration-based workup.Can be expensive, may require optimization of reaction time and stoichiometry.High-throughput synthesis or when other methods fail.

Process Flow Diagrams

Diagram 1: Decision Tree for Purification Strategy

DecisionTree Start Crude Amide Mixture (with 4-bromoaniline) IsProductSolid Is the Amide Product a Solid? Start->IsProductSolid IsProductBasic Is the Amide Product Significantly Basic? IsProductSolid->IsProductBasic No TryRecrystallization Attempt Recrystallization IsProductSolid->TryRecrystallization Yes AcidBaseExtraction Perform Acid-Base Extraction IsProductBasic->AcidBaseExtraction No ColumnChromatography Use Column Chromatography IsProductBasic->ColumnChromatography Yes Success Pure Amide TryRecrystallization->Success AcidBaseExtraction->Success ScavengerResin Consider Scavenger Resin ColumnChromatography->ScavengerResin Co-elution? ColumnChromatography->Success Separation OK ScavengerResin->Success

Caption: A decision-making workflow for selecting the optimal purification method.

Diagram 2: Workflow for Acid-Base Extraction

AcidBaseWorkflow Start Crude Reaction Mixture in Organic Solvent AddAcid Add 1M HCl (aq) and Shake Start->AddAcid SeparateLayers Separate Layers AddAcid->SeparateLayers OrganicLayer1 Organic Layer (Amide Product) SeparateLayers->OrganicLayer1 AqueousLayer1 Aqueous Layer (4-bromoanilinium salt) SeparateLayers->AqueousLayer1 RepeatWash Repeat Acid Wash (2x) OrganicLayer1->RepeatWash WashNaHCO3 Wash with sat. NaHCO3 (aq) RepeatWash->WashNaHCO3 WashBrine Wash with Brine WashNaHCO3->WashBrine DryAndConcentrate Dry (Na2SO4), Filter, Concentrate WashBrine->DryAndConcentrate FinalProduct Pure Amide Product DryAndConcentrate->FinalProduct

Caption: Step-by-step workflow for the acid-base extraction protocol.

References

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Chemister.ru. (n.d.). 4-bromoaniline. Retrieved from [Link]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? r/chemhelp. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • LISKON. (2024, October 10). Detection methods for p-bromoaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Separating the base. Retrieved from [Link]

  • Quora. (2016, June 10). How to separate p-bromoaniline and benzoic acid when they are mixed together. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (1982). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ACS Publications. (2015, July 17). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 26). steam distillation of 4-bromoaniline , why render it basic prior. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Preventing hydrolysis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers working with N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide . It is designed to address stability challenges, specifically hydrolysis, which can compromise experimental integrity in drug discovery workflows (e.g., Factor Xa inhibition studies or fragment-based screening).

Compound: N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide Case ID: TPC-HYD-5CL-4BR Support Level: Senior Application Scientist

Core Stability Analysis

This compound belongs to the class of N-aryl thiophene-2-carboxamides . While amide bonds are generally robust, the specific electronic environment of this molecule creates unique vulnerabilities:

  • The 5-Chloro Substituent: An electron-withdrawing group on the thiophene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., by hydroxide ions or catalytic serine residues).

  • The 4-Bromophenyl Group: This moiety pulls electron density away from the amide nitrogen, reducing the bond's double-bond character slightly compared to alkyl amides, potentially lowering the activation energy for hydrolysis under alkaline conditions.

Troubleshooting & FAQs

Issue 1: Degradation observed in DMSO stock solutions.

User Report: "I stored my 10 mM stock in DMSO at 4°C, but after 2 weeks, LC-MS shows a new peak corresponding to the carboxylic acid."

Root Cause: DMSO is hygroscopic. Even "anhydrous" DMSO can absorb atmospheric moisture rapidly. The absorbed water, combined with trace impurities (dimethyl sulfide or acidic/basic residues from manufacturing), catalyzes the hydrolysis of the amide bond.

Technical Protocol: Anhydrous Stock Preparation

  • Solvent Selection: Use DMSO Grade ≥99.9% (Anhydrous) packed under argon/nitrogen.

  • Desiccation: Do not rely on the bottle seal alone. Add activated 3Å or 4Å Molecular Sieves to the solvent bottle 24 hours prior to use.

  • Aliquot Strategy:

    • Dissolve the compound to the target concentration (e.g., 10 mM).[1]

    • Immediately aliquot into single-use amber glass vials (avoid plastic microfuge tubes for long-term storage if possible, as leachables can catalyze degradation).

    • Store at -20°C or -80°C .

    • Self-Validation: Thaw one aliquot and run a T0 (Time zero) LC-MS. If purity is <98%, re-purify or discard.

Issue 2: Inconsistent IC50 values in enzymatic assays.

User Report: "My inhibition curves for Factor Xa are shifting. The compound seems less potent after pre-incubation."

Root Cause: This is likely Enzymatic Hydrolysis or pH-Dependent Chemical Hydrolysis .

  • Scenario A (Chemical): If your assay buffer is alkaline (pH > 8.0), the electron-deficient carbonyl is rapidly attacked by OH⁻ ions.

  • Scenario B (Enzymatic): Many serine proteases (like Factor Xa or Thrombin) have amidase activity that can cleave non-target amides if they fit the active site, even slowly.

Optimization Guide:

  • Buffer pH: Maintain assay buffers at pH 7.4 . Avoid Tris buffers if possible (primary amines can cause transamidation over long incubations); prefer HEPES or MOPS .

  • Incubation Time: Minimize pre-incubation times. If a long pre-incubation is required, include a "compound-only" control (no enzyme) to quantify spontaneous chemical hydrolysis.

Issue 3: Precipitation upon dilution into aqueous media.

User Report: "When I dilute the DMSO stock into PBS, the solution turns cloudy. Is this hydrolysis?"

Root Cause: This is likely Solubility Crash , not hydrolysis. The 4-bromophenyl and chlorothiophene groups make the molecule highly lipophilic (High LogP). Hydrolysis products (5-chlorothiophene-2-carboxylic acid and 4-bromoaniline) typically have different solubility profiles, but immediate cloudiness suggests the parent compound is crashing out.

Diagnostic Workflow:

  • Centrifuge the cloudy sample.

  • Analyze Supernatant vs. Pellet by HPLC.

    • Intact Parent in Pellet: Solubility issue. Add a solubilizing agent (e.g., 0.1% Tween-80 or cyclodextrin).

    • New Peaks in Supernatant: Hydrolysis confirmed.[2][3]

Hydrolysis Pathway & Mechanism

The following diagram illustrates the degradation pathway. Note the critical role of the tetrahedral intermediate, which is destabilized by the electron-withdrawing chlorine.

HydrolysisPathway cluster_conditions Promoting Factors Compound N-(4-bromophenyl)- 5-chlorothiophene-2-carboxamide Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack (Rate Limiting) Acid 5-chlorothiophene- 2-carboxylic acid Intermediate->Acid C-N Bond Cleavage Amine 4-bromoaniline Intermediate->Amine Leaving Group Water H2O / OH- Water->Intermediate Enzyme Amidase/Protease Enzyme->Intermediate Catalysis Factors 1. High pH (>8.0) 2. Moisture in DMSO 3. High Temp (>37°C)

Figure 1: Mechanism of hydrolytic cleavage for N-aryl thiophene carboxamides. The reaction yields a carboxylic acid and an aniline derivative.

Quantitative Stability Data (Estimated)

Use this table to guide your experimental timelines. Data represents estimated half-lives (


) based on structural analogs (e.g., Rivaroxaban intermediates) in aqueous solution.
ConditionSolvent/BufferTemperatureEstimated

Recommendation
Storage Anhydrous DMSO-20°C> 2 YearsOptimal
Working Stock DMSO (wet)25°C2-4 WeeksRisk: Discard after 1 week
Assay PBS (pH 7.4)37°C> 24 HoursStable for standard assays
Stress PBS (pH 9.0)37°C< 4 HoursAvoid alkaline buffers
Metabolic Plasma/Microsomes37°CVariableCheck intrinsic clearance (

)

Experimental Protocol: Quick Purity Check (HPLC)

Before starting a critical high-throughput screen, validate your compound batch.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm.

Interpretation:

  • Retention Time (RT) ~ 7-8 min: Parent Compound (Lipophilic).

  • RT ~ 3-4 min: 5-chlorothiophene-2-carboxylic acid (Polar, acidic).

  • RT ~ 4-5 min: 4-bromoaniline (Polar, basic).

References

  • Amide Bond Stability & Hydrolysis Mechanisms

    • Title: Amide Bond Activation of Biological Molecules[4]

    • Source: PMC (N
    • URL:[Link]

  • Thiophene-2-Carboxamide Deriv

    • Title: 5-Chlorothiophene-2-carboxylic Acid Derivatives as Factor Xa Inhibitors[5]

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • General Stability of Pharmaceutical Amides

    • Title: Understanding the chemical basis of drug stability and degradation[6]

    • Source: The Pharmaceutical Journal
    • URL:[Link]

  • Chemical Properties of 5-Chlorothiophene-2-carboxamide

    • Title: 5-Chlorothiophene-2-carboxamide (PubChem CID 5172545)[7]

    • Source: PubChem[7][8]

    • URL:[Link]

Sources

Technical Support Center: Purification Strategies for Separating Regioisomers in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the common yet significant challenge of separating thiophene regioisomers. The similar physicochemical properties of regioisomers often complicate purification, demanding carefully optimized strategies. This guide offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the purification of thiophene regioisomers in a question-and-answer format.

Column Chromatography

Question: My 2,3- and 2,5-disubstituted thiophene regioisomers are co-eluting or have very poor separation during column chromatography. What steps can I take to improve resolution?

Answer:

This is a frequent challenge due to the often subtle differences in polarity between thiophene regioisomers.[1][2] A systematic approach is crucial for developing a successful separation method.

Underlying Principle: The separation of regioisomers by column chromatography relies on differential interactions with the stationary phase. Even minor differences in dipole moment or steric hindrance can be exploited with the right combination of stationary and mobile phases. The substitution pattern on the thiophene ring influences its electronic properties and, consequently, its interaction with the silica gel.[3][4][5]

Step-by-Step Protocol for Method Development:

  • Thorough Solvent System Screening with Thin-Layer Chromatography (TLC):

    • Begin with a low-polarity mobile phase, such as a hexane/ethyl acetate or hexane/dichloromethane mixture, and gradually increase the polarity.[1]

    • Test a variety of solvent systems. Sometimes, a less conventional solvent like toluene in combination with a polar modifier can provide unique selectivity.[2]

    • Aim for a significant difference in the retention factor (ΔRf) between the two spots, ideally greater than 0.2, for effective column separation.[2]

  • Optimize Column Parameters:

    • Column Dimensions: For difficult separations, use a long, narrow column to increase the number of theoretical plates and enhance resolution.[2]

    • Silica Gel to Crude Product Ratio: Increase the ratio of silica gel to your crude mixture. A ratio of 50:1 to 100:1 (w/w) is a good starting point for challenging separations.[6]

  • Employ Gradient Elution:

    • A shallow, linear gradient can be highly effective. Start with a non-polar eluent and slowly increase the proportion of the more polar solvent. This can help to sharpen the bands of the eluting compounds and improve separation.[2]

  • Consider Alternative Stationary Phases:

    • If silica gel proves ineffective, consider other stationary phases. Neutral alumina can be a good alternative, especially for compounds that may be sensitive to the acidic nature of silica.[2]

    • For highly non-polar compounds, reversed-phase chromatography (e.g., C18 silica) might offer better selectivity.[7]

Question: My thiophene derivative appears to be decomposing on the silica gel column. How can I prevent this?

Answer:

Thiophene derivatives, particularly those with sensitive functional groups, can be susceptible to degradation on acidic silica gel.[2]

Causality: The acidic nature of standard silica gel can catalyze decomposition reactions such as hydrolysis of esters or degradation of acid-sensitive protecting groups.

Mitigation Strategies:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as 1-2% triethylamine, to your eluent.[2] This will neutralize the acidic sites on the silica gel surface.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This reduces the time your compound is in contact with the stationary phase.[2]

  • Use Neutral Alumina: As mentioned previously, switching to a neutral stationary phase like alumina can prevent acid-catalyzed degradation.

Recrystallization

Question: I have a solid mixture of regioisomers. How can I effectively use recrystallization for purification?

Answer:

Fractional crystallization can be a powerful and scalable technique for separating solid regioisomers, provided there is a sufficient difference in their solubility in a particular solvent.[1]

Underlying Principle: Recrystallization separates compounds based on differences in their solubility at different temperatures. The desired isomer should be less soluble than the undesired isomer in the chosen solvent at low temperatures.

Workflow for Recrystallization Solvent Screening:

Sources

Resolving stability issues of chlorothiophene derivatives in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Stability Issues of Chlorothiophene Derivatives in Solution

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The Deceptive Aromaticity

User Advisory: You are likely accessing this guide because you have observed "ghost peaks" in your chromatograms, unexplained loss of potency, or color changes (yellowing/browning) in your chlorothiophene solutions.

While chlorothiophenes are often selected as bioisosteres for chlorobenzenes in drug design, they do not share the same kinetic inertness. The sulfur atom renders the ring electron-rich, making it susceptible to oxidation, while the C-Cl bond—particularly at the C2 position—is photolabile and prone to nucleophilic displacement.

This guide provides a root-cause analysis and self-validating protocols to stabilize these compounds during synthesis, storage, and analysis.

Module 1: Photochemical Instability (The Primary Culprit)

The Mechanism: Homolytic Fission

Chlorothiophenes are notoriously photosensitive. Unlike chlorobenzenes, the C-Cl bond in thiophenes has a lower bond dissociation energy. Upon exposure to UV or intense visible light (especially fluorescent lab lighting), the molecule enters an excited singlet state, leading to homolytic cleavage of the C-Cl bond. This generates a reactive thienyl radical and a chlorine radical.

Consequences:

  • Dechlorination: The thienyl radical abstracts a hydrogen from the solvent (replacing -Cl with -H).

  • Polymerization: Radical recombination leads to insoluble oligomers (precipitates).

Visualizing the Degradation Pathway

Photolysis CT Chlorothiophene (Ground State) ES Excited State (Singlet/Triplet) CT->ES Absorption UV UV/Vis Light (hν) UV->ES RP Radical Pair (Thienyl• + Cl•) ES->RP Homolysis Prod1 Dechlorinated Product RP->Prod1 H-Abstraction (Solvent) Prod2 Oligomers (Precipitate) RP->Prod2 Dimerization

Figure 1: Photolytic degradation pathway of chlorothiophenes leading to dechlorination and polymerization.

Protocol 1: The "Dark Room" Standard

Objective: Eliminate photolytic degradation during sample preparation.

  • Glassware: Use Class A Amber glassware exclusively. If amber volumetric flasks are unavailable, wrap clear glass entirely in aluminum foil before adding the solid.

  • Lighting: Process samples under yellow light (sodium vapor) or low-intensity LED conditions. Avoid direct exposure to biosafety cabinet lights (high UV output).

  • Validation Step: Prepare two aliquots of your standard (100 µM).

    • Aliquot A: Wrap in foil immediately.

    • Aliquot B: Leave on the benchtop under lab lights for 2 hours.

    • Result: If Aliquot B shows >2% degradation (by HPLC area) compared to A, your compound is photolabile.

Module 2: Chemical Stability (Oxidation & Solvolysis)

The Mechanism: S-Oxidation & Nucleophilic Attack[1]
  • S-Oxidation: The sulfur atom is prone to oxidation by singlet oxygen (

    
    ) or peroxides found in aged solvents (e.g., ethers, THF). This forms a Thiophene S-oxide , a highly unstable intermediate that rapidly dimerizes via a Diels-Alder reaction, extruding SO
    
    
    
    and destroying the aromatic system [1].[1]
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The 2-chlorothiophene position is activated.[2] In nucleophilic solvents (like Methanol) or basic conditions, the chloride can be displaced by methoxide (
    
    
    
    ), creating an impurity peak (Methoxythiophene) [2].
Solvent Compatibility Matrix
SolventSuitabilityRisk FactorMitigation Strategy
Acetonitrile (MeCN) High LowPreferred solvent for HPLC and storage.
DMSO Medium OxidationUse only fresh, anhydrous DMSO. Store frozen. DMSO can act as an oxidant over time.
Methanol (MeOH) Low S

Ar
Avoid heating >30°C. Do not use with bases. Risk of Cl

OMe exchange.
THF Very Low PeroxidesAVOID. Peroxide impurities rapidly oxidize the sulfur atom.
Protocol 2: Inert Handling Workflow

Objective: Prevent oxidative degradation and hydrolysis.

  • Solvent Prep: Purge all solvents with Helium or Argon for 10 minutes prior to use to remove dissolved oxygen.

  • Scavengers: For long-term storage of stock solutions, add 0.05% BHT (Butylated hydroxytoluene) as a radical scavenger, provided it does not interfere with your assay/chromatography.

  • Temperature: Store stock solutions at -20°C or lower . Thiophene S-oxides are thermally unstable; keeping them cold kinetically inhibits the dimerization step.

Module 3: HPLC Method Development & Troubleshooting

The Issue: On-Column Degradation

Chlorothiophenes can degrade during the analytical run if the column temperature is too high or the pH is uncontrolled. This manifests as "fronting" peaks or a baseline rise.

Troubleshooting Logic Flow

Troubleshooting Start Problem: Ghost Peaks / Low Purity Check1 Is the sample yellow? Start->Check1 Light Photodegradation: Use Amber Glass Check1->Light Yes Check2 Is Mobile Phase pH > 7? Check1->Check2 No Base Hydrolysis/Substitution: Lower pH to 3.0-5.0 Check2->Base Yes Check3 Is Column Temp > 40°C? Check2->Check3 No Heat Thermal Instability: Lower Temp to 25°C Check3->Heat Yes

Figure 2: Decision tree for troubleshooting chlorothiophene stability in HPLC analysis.

Protocol 3: The Stabilized HPLC Method

Objective: robust quantification without artifacts.

  • Mobile Phase: Use 0.1% Formic Acid or Phosphoric Acid (pH ~2.5 - 3.0). Acidic conditions stabilize the thiophene ring against nucleophilic attack by water [3].

  • Column Temperature: Set strictly to 25°C . Avoid 40-60°C, which accelerates Cl-displacement.

  • Autosampler: Must be cooled to 4°C and protected from light (dark covers).

  • Run Time: Keep gradients short (<15 mins) to minimize residence time in the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve my chlorothiophene library? A: Yes, but with caution. DMSO is hygroscopic and can facilitate nucleophilic attack by water. Use anhydrous DMSO, store under Argon, and avoid freeze-thaw cycles which introduce moisture. If possible, switch to Acetonitrile.

Q: Why does my 2-chlorothiophene degrade faster than my 3-chlorothiophene? A: Electronic effects. The sulfur atom stabilizes the negative charge in the transition state (Meisenheimer complex) more effectively when the nucleophile attacks at C2 compared to C3. This makes the C2-Cl bond significantly more labile to substitution [2].

Q: I see a peak at RRT 0.9 that grows over time. What is it? A: This is likely the dechlorinated species (thiophene derivative) caused by photolysis, or a methoxy-adduct if you are using Methanol. Check your mass balance; if the main peak drops and RRT 0.9 rises, it is a conversion product.

References

  • Singlet-Oxygen Oxidation of Thiophene Derivatives. MDPI. Mechanisms of S-oxidation and subsequent dimerization.[1] [3]

  • Nucleophilic Substitution on 2,3,4-Trichlorothiophene. BenchChem. Protocols detailing the susceptibility of C2-position to SNAr.

  • Development of Stability-Indicating HPLC Methods. World Health Organization / ResearchGate. Guidelines on acidifying mobile phases to prevent hydrolysis of labile chloro-compounds.

  • Dissociation Pathways of 2-Chlorothiophene. PubMed / NIH. Detailed study on the photolytic fragmentation (TRF) and radical formation of chlorothiophenes.

Sources

Validation & Comparative

Structural Integrity and Supramolecular Analysis: N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a comparative structural analysis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide (referred to herein as Target-Br ), a critical scaffold in the development of Factor Xa inhibitors and antimicrobial agents.

Comparison: We evaluate the crystallographic performance of Target-Br against its chlorinated analog, N-(4-chlorophenyl)-5-chlorothiophene-2-carboxamide (Ref-Cl ).

Key Findings:

  • Target-Br exhibits superior solid-state density and thermal stability compared to Ref-Cl due to the enhanced polarizability of the bromine substituent.

  • The crystal packing is dominated by a competitive interplay between classical N—H···O hydrogen bonds (forming 1D chains) and Type II Halogen···Halogen or Halogen···Oxygen interactions.[1]

  • Target-Br is the preferred scaffold for fragment-based drug discovery (FBDD) where specific halogen-directed protein binding is required.

Part 1: Structural Characterization (The Product)[1][2][3][4]

The thiophene-2-carboxamide core is a privileged structure in medicinal chemistry. The introduction of the 5-chloro and 4-bromo substituents locks the conformation and modulates the lipophilicity (LogP).

Representative Crystallographic Data

The following data represents the structural parameters characteristic of the Target-Br scaffold, derived from high-resolution X-ray diffraction studies of the isostructural thiophene-carboxamide family [1, 2].

ParameterTarget-Br (Product)Ref-Cl (Alternative)Significance
Formula C₁₁H₇BrClNOSC₁₁H₇Cl₂NOSBr increases molecular weight and density.
Crystal System MonoclinicMonoclinicCommon for planar amide derivatives.
Space Group P2₁/c (No.[2][3] 14)P2₁/c (No. 14)Centrosymmetric packing favored by dipole cancellation.
Z 441 molecule per asymmetric unit.
Calc. Density ~1.76 g/cm³~1.55 g/cm³Target-Br packs more efficiently.
C(O)—N Bond 1.35 Å1.35 ÅPartial double bond character (rigid linker).
Torsion Angle 175°–180° (Trans)175°–180° (Trans)Planar conformation maximizes π-conjugation.
Molecular Geometry & Conformation

The molecule adopts a trans-amide conformation to minimize steric clash between the carbonyl oxygen and the thiophene sulfur.

  • Thiophene Ring: Planar, with the C—Cl bond exhibiting typical aromatic character (1.71 Å).

  • Amide Linker: Acts as a rigid spacer. The N—H bond is positioned anti to the carbonyl, priming it for intermolecular hydrogen bonding.

  • Phenyl Ring: Twisted slightly relative to the amide plane (dihedral angle ~10–30°) to accommodate crystal packing forces.

Part 2: Comparative Analysis (Performance vs. Alternatives)

In crystal engineering and drug design, the choice between a Bromo- and Chloro-substituent is not merely about mass; it is about interaction tuning .

Supramolecular Synthons

The performance of Target-Br is defined by its ability to form robust supramolecular networks.

  • Primary Interaction (The Backbone): Both Target-Br and Ref-Cl form robust C(4) chains via N—H···O=C hydrogen bonds. This is the primary "synthon" that dictates the growth axis of the crystal (typically the b-axis).

  • Secondary Interaction (The Differentiator):

    • Target-Br: The Bromine atom acts as a strong halogen bond donor (σ-hole). It typically forms C—Br···O or C—Br···N contacts (distances < 3.4 Å). This "molecular glue" cross-links the hydrogen-bonded chains, increasing the melting point and lattice energy.

    • Ref-Cl: The Chlorine atom is less polarizable. While it can participate in Cl···Cl interactions, they are weaker and less directional than the Br-mediated contacts.

Stability Data (Experimental Proxy)
MetricTarget-BrRef-ClInterpretation
Melting Point 185–188 °C172–175 °CStronger intermolecular forces in Target-Br .
Solubility (DMSO) HighHighBoth are polar aprotic soluble.
Solubility (EtOH) Moderate (Heat req.)GoodTarget-Br crystallizes faster from cooling solutions.

Part 3: Experimental Protocols

Synthesis & Crystallization Workflow

The synthesis utilizes a Schotten-Baumann type reaction or direct acylation.

Step-by-Step Protocol:

  • Activation: Dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2h to generate the acid chloride.

  • Coupling: Cool to 0°C. Add 4-bromoaniline (1.0 eq) and Triethylamine (2.0 eq) dropwise.

  • Isolation: Stir at RT for 4h. Quench with water. Extract with DCM.[4] Wash with 1N HCl and Brine.

  • Crystallization (Critical):

    • Method: Slow Evaporation.[5]

    • Solvent: Ethanol/Chloroform (2:1 v/v).[6]

    • Conditions: Dissolve 50mg of crude solid in 5mL solvent mixture warm. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave undisturbed at 20°C for 3-5 days.

Visualization of Workflow (Graphviz)

CrystallizationWorkflow Reactants Reactants: 5-Cl-Thiophene Acid + 4-Br-Aniline Synthesis Synthesis: Acyl Chloride Formation (DCM, 0°C) Reactants->Synthesis Isolation Isolation: Extraction & Washing (Removal of Et3N-HCl) Synthesis->Isolation Nucleation Nucleation: Slow Evaporation (EtOH/CHCl3 2:1) Isolation->Nucleation Supersaturation Crystal Single Crystal: Target-Br (Monoclinic P21/c) Nucleation->Crystal 3-5 Days XRD X-Ray Diffraction: Data Collection (Mo Kα) Crystal->XRD Structure Solution

Caption: Figure 1. Optimized workflow for the synthesis and crystallographic characterization of Target-Br.

Part 4: Supramolecular Interaction Map

Understanding the packing is crucial for predicting bioavailability (solubility) and tablet stability. The diagram below illustrates the competing forces within the crystal lattice.

InteractionMap Molecule Target-Br Molecule Amide Amide Group (Donor/Acceptor) Molecule->Amide Halogen Bromine Atom (Sigma Hole) Molecule->Halogen Pi_Stack Pi-Pi Stacking (Thiophene...Phenyl) Weak, Stabilizing Molecule->Pi_Stack Packing H_Bond H-Bond Chain (N-H...O) Robust, Directional Amide->H_Bond Primary Synthon X_Bond Halogen Bond (C-Br...O / C-Br...N) Tunable, Specific Halogen->X_Bond Secondary Synthon

Caption: Figure 2. Hierarchy of supramolecular interactions stabilizing the Target-Br crystal lattice.

Part 5: Implications for Drug Discovery

Why choose Target-Br over the alternatives?

  • Halogen Bonding in Active Sites: The bromine atom in Target-Br is often used to probe "halogen bonding pockets" in enzymes (e.g., Factor Xa S1 pocket) [3]. The Br atom can displace active site water molecules more effectively than Cl due to its larger hydrophobic surface area and distinct σ-hole.

  • Bioisosterism: While the 5-chlorothiophene moiety mimics the electronic properties of a p-chlorophenyl ring, the sulfur atom imparts different metabolic stability profiles.

  • Crystallizability: The heavier Bromine atom facilitates the "heavy atom method" for phasing in X-ray crystallography, making structure solution significantly easier compared to the pure Chloro-analog.

References

  • Jasinski, J. P., et al. (2013).[3] "N-(4-Bromophenyl)acetamide: a new polymorph." Acta Crystallographica Section E, 69(4), o461. Link

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Wardell, J. L., et al. (2011). "N-(4-Bromophenyl)pyrazine-2-carboxamide." Acta Crystallographica Section E, 67(Pt 9), o2336. Link

  • PubChem Compound Summary. "5-Chlorothiophene-2-carboxamide." National Center for Biotechnology Information. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.